Tgn-020 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyridine-3-carbonyl(1,3,4-thiadiazol-2-yl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS.Na/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWOCDMDRVSHB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[N-]C2=NN=CS2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TGN-020 Sodium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGN-020, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel, has emerged as a significant research tool and potential therapeutic agent, particularly in the context of neurological conditions characterized by cerebral edema. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of TGN-020 sodium, the water-soluble salt of the parent compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in neuroscience and related fields. This document details the scientific journey from its in silico discovery to its preclinical validation, summarizing key quantitative data, experimental protocols, and the signaling pathways through which it exerts its effects.
Discovery of TGN-020
The identification of TGN-020, chemically known as N-(1,3,4-thiadiazol-2-yl)nicotinamide, was the result of a targeted virtual screening approach. This computational strategy was based on structural similarities to known carbonic anhydrase inhibitors and anti-epileptic compounds, which had been previously investigated for their effects on aquaporins.[1] This in silico methodology allowed for the high-throughput screening of chemical libraries to identify promising candidates with the potential to bind to and inhibit the AQP4 water channel. Subsequent in vitro testing of these candidates identified TGN-020 as a potent inhibitor of AQP4.[2][3]
Chemical Synthesis of this compound
The synthesis of TGN-020 is achieved through the direct condensation of nicotinoyl chloride with 2-amino-1,3,4-thiadiazole.[4] The resulting compound, N-(1,3,4-thiadiazol-2-yl)nicotinamide, exhibits poor solubility in most solvents. To enhance its utility in biological systems, it is converted to its sodium salt, this compound, which demonstrates significantly improved aqueous solubility.[4]
A radiolabeled version, [11C]TGN-020, has also been synthesized for use as a positron emission tomography (PET) tracer to visualize AQP4 distribution in vivo.[5] The radiosynthesis involves the [11C]-labeling of the nicotinic acid moiety followed by coupling with 2-amino-1,3,4-thiadiazole.[5]
General Synthesis Workflow
References
TGN-020 Sodium: A Technical Guide to its Mechanism of Action on Aquaporin-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGN-020, also known as 2-(nicotinamide)-1,3,4-thiadiazole or N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, is a small molecule inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the central nervous system.[1][2] It has garnered significant interest for its potential therapeutic applications, particularly in conditions associated with cerebral edema, such as ischemic stroke.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the proposed mechanisms of action of TGN-020 on AQP4, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant pathways and workflows. The guide also addresses the ongoing scientific debate regarding the specificity and direct inhibitory action of TGN-020, offering a balanced perspective for researchers in the field.
Core Mechanism of Action on AQP4
The mechanism of action for TGN-020 is multifaceted and subject to ongoing investigation. The primary proposed mechanisms include direct inhibition of the AQP4 water channel, indirect modulation via the ubiquitin-proteasome system, and influence on downstream signaling pathways such as ERK1/2.
Proposed Direct Inhibition of AQP4
TGN-020 is purported to directly bind to and block the water-conducting pore of the AQP4 channel.[7] This inhibitory action is believed to reduce the rapid influx of water into astrocytes, a key event in the formation of cytotoxic edema following ischemic brain injury.[1][7] In silico modeling studies have identified potential binding residues for TGN-020 surrounding the extracellular water pore region of AQP4, including D69, M70, I73, F77, V145, I205, and R216.[3]
Involvement of the Ubiquitin-Proteasome System
Several studies suggest that TGN-020 may exert its effects on AQP4 through the intracellular ubiquitin-proteasome system.[7] This proposed indirect mechanism involves TGN-020 promoting the ubiquitination and subsequent degradation of AQP4, thereby reducing its cell surface expression. However, the precise molecular interactions between TGN-020 and the components of the ubiquitin-proteasome pathway have not been fully elucidated. Notably, some research indicates that a single dose of TGN-020 does not cause a significant change in overall AQP4 expression in the short term.[7]
Modulation of the ERK1/2 Signaling Pathway
Recent evidence suggests that TGN-020 may alleviate inflammation and apoptosis following cerebral ischemia-reperfusion injury by inhibiting the ERK1/2 signaling pathway.[8] In mouse models of middle cerebral artery occlusion (MCAO), treatment with TGN-020 was shown to mitigate the activation of the ERK1/2 pathway, which is typically induced by ischemic injury. This action contributes to a reduction in neuroinflammation and apoptosis.[8]
References
- 1. [PDF] Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways | Semantic Scholar [semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of TGN-020 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGN-020 sodium, chemically known as 2-(nicotinamide)-1,3,4-thiadiazole sodium salt, is a small molecule that has been investigated primarily for its role as an inhibitor of Aquaporin-4 (AQP4).[1][2] AQP4 is the most abundant water channel in the central nervous system, playing a crucial role in water homeostasis, and has been implicated in the pathophysiology of cerebral edema following ischemic stroke.[1][3] TGN-020 emerged from in silico screening and was initially identified as a potent AQP4 inhibitor based on in vitro bioassays.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and a critical discussion of the ongoing debate surrounding its precise mechanism of action.
Quantitative Data Summary
The in vitro potency of TGN-020 has been primarily determined using the Xenopus laevis oocyte swelling assay. The half-maximal inhibitory concentration (IC50) from these studies is the most cited quantitative metric for its activity. However, it is critical to note that direct binding affinity data (Kd) from in vitro assays are not consistently reported in the literature.
| Parameter | Value | Assay System | Reference |
| IC50 | ~3 µM | Xenopus laevis oocytes expressing human AQP4 | [3][4] |
Core Experimental Protocols
Xenopus laevis Oocyte Swelling Assay for AQP4 Inhibition
This assay is the primary method that has been used to demonstrate the inhibitory effect of TGN-020 on AQP4 water permeability.
Objective: To determine the effect of TGN-020 on the water permeability of Xenopus laevis oocytes expressing recombinant AQP4.
Materials:
-
Mature female Xenopus laevis frogs
-
Collagenase solution
-
Oocyte culture medium (ND96)
-
cRNA encoding human AQP4
-
This compound salt
-
Hypotonic buffer (e.g., 50% ND96)
-
Microinjection setup
-
High-resolution video microscopy system
-
Image analysis software
Protocol:
-
Oocyte Preparation:
-
Surgically harvest oocytes from an anesthetized Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them.
-
Wash the oocytes thoroughly and incubate them in ND96 medium.
-
-
cRNA Microinjection:
-
Microinject oocytes with a solution containing cRNA encoding human AQP4.
-
As a control, inject a separate batch of oocytes with nuclease-free water.
-
Incubate the injected oocytes for 2-3 days at 18°C to allow for AQP4 protein expression and insertion into the plasma membrane.
-
-
Oocyte Swelling Assay:
-
Transfer individual oocytes to a perfusion chamber on the stage of a microscope.
-
Perfuse the chamber with isotonic ND96 buffer and record the baseline oocyte volume using video microscopy.
-
To initiate swelling, rapidly switch the perfusion to a hypotonic buffer.
-
Record the time-lapse video of the oocyte swelling until it lyses or reaches a plateau.
-
For inhibitor studies, pre-incubate the AQP4-expressing oocytes with varying concentrations of TGN-020 in isotonic buffer for a defined period (e.g., 15-30 minutes) before exposing them to the hypotonic buffer containing the same concentration of TGN-020.
-
-
Data Analysis:
-
Measure the cross-sectional area of the oocyte at regular time intervals from the recorded video using image analysis software.
-
Calculate the relative oocyte volume (V/V0) over time.
-
The initial rate of swelling is proportional to the osmotic water permeability (Pf).
-
Calculate the percentage of inhibition of the swelling rate at each TGN-020 concentration compared to the untreated control.
-
Plot the percentage of inhibition against the TGN-020 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mammalian Cell-Based Assays for AQP4 Function
Contradictory findings have emerged from studies using mammalian cell lines, where TGN-020 has been reported to have no direct inhibitory effect on AQP4.
Objective: To assess the effect of TGN-020 on AQP4-mediated water transport in mammalian cells.
Cell Lines: Madin-Darby Canine Kidney (MDCK) or HeLa cells stably expressing human AQP4 are commonly used.
Protocol:
-
Cell Culture: Culture the AQP4-expressing and wild-type (control) mammalian cells under standard conditions.
-
Water Permeability Measurement:
-
Calcein (B42510) Quenching Method:
-
Load the cells with the fluorescent dye calcein-AM.
-
Measure the baseline fluorescence.
-
Rapidly expose the cells to a hypertonic solution, causing water efflux and cell shrinkage.
-
The resulting increase in intracellular calcein concentration leads to self-quenching of its fluorescence.
-
The rate of fluorescence decay is proportional to the osmotic water permeability.
-
-
Light Scattering Method:
-
Measure the intensity of 90° light scattering of a cell suspension.
-
Rapidly mix the cell suspension with a hypertonic solution in a stopped-flow apparatus.
-
Cell shrinkage causes an increase in light scattering.
-
The rate of increase in light scattering reflects the rate of water efflux.
-
-
-
Inhibitor Treatment: Pre-incubate the cells with TGN-020 at various concentrations before the osmotic challenge.
-
Data Analysis: Compare the rates of water permeability in TGN-020-treated cells to untreated controls.
Recent studies utilizing such methods have shown that TGN-020 does not inhibit AQP4-mediated water transport in these mammalian cell systems.
Mechanism of Action and Controversy
While initially lauded as a specific AQP4 inhibitor, significant evidence now challenges this claim. The discrepancy between the results from Xenopus oocyte assays and mammalian cell-based assays is a central point of this controversy.
Arguments for AQP4 Inhibition:
-
Consistent inhibition of AQP4-mediated water transport in the Xenopus oocyte expression system with a low micromolar IC50.[3][4]
Arguments Against Direct AQP4 Inhibition:
-
Lack of inhibitory effect in various mammalian cell lines (e.g., MDCK, HeLa) expressing AQP4.
-
No inhibition observed in assays using purified AQP4 reconstituted into proteoliposomes.
-
In vivo effects observed with TGN-020 might be attributable to off-target mechanisms.
Potential Off-Target Signaling Pathways
Given the controversy surrounding its direct action on AQP4, the observed in vivo effects of TGN-020 may be mediated by alternative signaling pathways.
ERK1/2 Signaling Pathway
Some studies suggest that TGN-020 may exert its effects by modulating the Extracellular signal-regulated kinase (ERK) 1/2 pathway. The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. It has been proposed that TGN-020 might inhibit the activation of the ERK1/2 pathway, leading to downstream anti-inflammatory and neuroprotective effects. However, direct in vitro evidence of TGN-020 binding to and inhibiting components of the ERK1/2 pathway is still emerging.
Ubiquitin-Proteasome System
There are also suggestions that TGN-020 may interact with the ubiquitin-proteasome system. This system is a major pathway for protein degradation in eukaryotic cells and plays a critical role in regulating a wide range of cellular processes. The precise nature of TGN-020's interaction with this system and how it might contribute to its observed biological activities requires further investigation through dedicated in vitro assays.
Conclusion and Future Directions
The in vitro characterization of this compound presents a complex and evolving story. While it demonstrates clear inhibitory activity in the Xenopus oocyte AQP4 expression system, this effect is not consistently observed in mammalian cell-based assays. This discrepancy raises important questions about its true mechanism of action and highlights the potential for significant off-target effects.
For researchers, scientists, and drug development professionals, it is imperative to approach the use of TGN-020 as a selective AQP4 inhibitor with caution. Future in vitro studies should focus on:
-
Direct Binding Assays: Conducting robust in vitro binding studies (e.g., surface plasmon resonance, isothermal titration calorimetry) to definitively determine if TGN-020 directly interacts with purified AQP4.
-
Off-Target Screening: Performing comprehensive off-target screening against a broad panel of kinases and other potential targets to elucidate its polypharmacology.
-
Mechanism of Off-Target Effects: Investigating the direct molecular interactions of TGN-020 with components of the ERK1/2 and ubiquitin-proteasome pathways in cell-free and cell-based assays.
A thorough understanding of the molecular pharmacology of TGN-020 is essential for the accurate interpretation of experimental results and for guiding any future drug development efforts based on this chemical scaffold.
References
- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
TGN-020 Sodium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGN-020 sodium is the sodium salt of TGN-020, a molecule identified as a selective inhibitor of Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications in conditions associated with cerebral edema, such as ischemic stroke.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both TGN-020 and its sodium salt are presented below.
| Property | TGN-020 | This compound |
| CAS Number | 51987-99-6[2][3] | 1313731-99-5[1] |
| Molecular Formula | C₈H₆N₄OS[3] | C₈H₅N₄NaOS[6] |
| Molecular Weight | 206.22 g/mol [3] | 228.21 g/mol [1][6] |
| Synonyms | 2-(Nicotinamide)-1,3,4-thiadiazole, N-(1,3,4-Thiadiazol-2-yl)-3-pyridinecarboxamide | sodium;pyridine-3-carbonyl(1,3,4-thiadiazol-2-yl)azanide[6] |
| Purity | ≥98% (HPLC)[3] | Not specified |
| Solubility | Soluble in DMSO (up to 10 mg/ml with warming)[3] | Not specified |
| Storage | Room temperature[3] | Room Temperature[1] |
| Stability | ≥ 2 years[3] | Not specified |
Mechanism of Action
TGN-020 has been widely reported as a selective Aquaporin-4 (AQP4) channel blocker with an IC₅₀ of 3.1 μM.[1][2][3] AQP4 is a key protein involved in water homeostasis in the brain, and its inhibition is thought to be a promising strategy for reducing cerebral edema following injuries like stroke.[4][7] Studies have shown that TGN-020 can reduce ischemic cerebral edema in animal models.[3][4][5]
More recent research has indicated that TGN-020's mechanism of action may be more complex. Some studies suggest that while TGN-020 shows inhibitory effects in Xenopus laevis oocyte assays, it may not directly block the AQP4 water channel in mammalian cells.[8] Instead, its beneficial effects in vivo might be attributable to alternative mechanisms.[8]
One proposed mechanism involves the modulation of the glymphatic system and the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[9][10] TGN-020 has been shown to alleviate inflammation and apoptosis after cerebral ischemia-reperfusion injury by improving glymphatic function and inhibiting the ERK1/2 pathway.[9][10]
Caption: Proposed signaling pathways affected by TGN-020 in cerebral ischemia.
Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia in Mice
This protocol is based on studies investigating the effect of TGN-020 on cerebral edema.[4][5]
1. Animal Preparation:
-
All animal experiments should be conducted in accordance with relevant national and institutional guidelines for the care and use of laboratory animals.[4][11]
-
Adult mice (e.g., C57/BL6) are commonly used.[9]
2. TGN-020 Administration:
-
This compound salt is dissolved in normal saline.[4]
-
A single dose of 200 mg/kg is administered intraperitoneally 15 minutes before the induction of ischemia.[4]
-
The control group receives an identical volume of normal saline.[4]
3. Induction of Transient Focal Cerebral Ischemia:
-
The middle cerebral artery occlusion (MCAO) model is frequently used to induce ischemic stroke.[9][10]
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
A surgical microscope is used to expose the middle cerebral artery.
-
The artery is occluded for a defined period (e.g., 90 minutes) to induce ischemia.[12]
-
After the occlusion period, the filament is withdrawn to allow for reperfusion.
4. Assessment of Cerebral Edema and Infarct Volume:
-
Magnetic Resonance Imaging (MRI) is a powerful tool for in vivo assessment.[4]
-
T2-weighted imaging can be used to measure brain swelling volume and hemispheric lesion volume at specific time points post-ischemia (e.g., 24 hours).[12]
-
2,3,5-triphenyltetrazolium chloride (TTC) staining can be used for ex vivo assessment of infarct volume.[9]
Caption: Experimental workflow for an in vivo study of TGN-020 in a mouse model of cerebral ischemia.
Radiosynthesis of [¹¹C]TGN-020 for PET Imaging
This protocol is for the synthesis of a radiolabeled version of TGN-020 for use in Positron Emission Tomography (PET) imaging studies to visualize AQP4 distribution.[11][13]
1. [¹¹C]CO₂ Production:
-
[¹¹C]CO₂ is produced via a cyclotron.
2. Radiosynthesis:
-
A solution of 3-bromopyridine (B30812) in dry ether is cooled to -70°C under helium.[11]
-
n-Butyllithium is added, and the mixture is stirred for 30 minutes at -70°C.[11]
-
[¹¹C]CO₂ is bubbled through the reaction mixture.[11]
-
The reaction is quenched with HCl, and the solvent is evaporated.[11]
-
The resulting [¹¹C]nicotinic acid is coupled with 2-amino-1,3,4-thiadiazole (B1665364) to yield [¹¹C]TGN-020.[13]
3. Purification:
-
The crude product is purified by semipreparative High-Performance Liquid Chromatography (HPLC).[13]
-
The chemical and radiochemical purity of the final product should be >95%.[13]
4. PET Imaging:
-
[¹¹C]TGN-020 is injected intravenously into the study animals (e.g., via the tail vein).[11]
-
Dynamic PET scans are acquired for a specified duration (e.g., 60 minutes).[11]
-
Image reconstruction is performed using appropriate algorithms (e.g., 2D-OSEM).[11]
Conclusion
This compound remains a valuable research tool for investigating the roles of AQP4, the glymphatic system, and related signaling pathways in the context of neurological disorders. While its precise mechanism of action is still under investigation, its demonstrated efficacy in animal models of cerebral ischemia highlights its potential as a lead compound for the development of novel therapeutics. Researchers utilizing TGN-020 should consider the evolving understanding of its biological targets and effects.
References
- 1. TGN-020 (sodium) - Nordic Biosite [nordicbiosite.com]
- 2. TGN-020 | AQP4 channel inhibitor | CAS 51987-99-6 | Buy TGN020 from Supplier InvivoChem [invivochem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema | springermedicine.com [springermedicine.com]
- 6. This compound | C8H5N4NaOS | CID 139592827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
TGN-020 Sodium: A Selective Aquaporin-4 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), plays a critical role in brain water homeostasis, glial cell migration, and the glymphatic waste clearance system. Its dysregulation is implicated in a range of neurological disorders, most notably cerebral edema following ischemic stroke. TGN-020 sodium has been widely investigated as a selective inhibitor of AQP4, demonstrating potential therapeutic effects in preclinical models. This technical guide provides a comprehensive overview of TGN-020, including its proposed mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a discussion of the ongoing debate regarding its direct inhibitory effects.
Introduction to Aquaporin-4 (AQP4)
Aquaporin-4 is a tetrameric integral membrane protein predominantly expressed in astrocytes, particularly at the perivascular endfeet, glia limitans, and ependyma.[1] This specific localization positions AQP4 as a key regulator of water movement between the blood, cerebrospinal fluid, and the brain parenchyma.[2] Its function is crucial for maintaining the volume of the extracellular space and facilitating the clearance of interstitial solutes via the glymphatic system.[3]
This compound: An Overview
TGN-020, or 2-(nicotinamide)-1,3,4-thiadiazole, emerged as a potent and selective AQP4 inhibitor from in vitro bioassays.[4] It has been extensively used as a pharmacological tool to probe the function of AQP4 in various physiological and pathological processes. However, it is crucial to note that there is a growing body of evidence questioning the direct inhibitory action of TGN-020 on the AQP4 water channel, with some studies suggesting indirect or off-target effects.[5][6] One proposed mechanism is that TGN-020 may influence AQP4 function through the intracellular ubiquitin-proteasome system.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving TGN-020.
Table 1: In Vitro Efficacy of TGN-020
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 3.1 µM | Xenopus laevis oocytes expressing human AQP4-M23 | [5][7] |
| IC₅₀ | ~3.5 µM | Xenopus laevis oocytes expressing various AQP4 species | [8] |
| Inhibition | 44 ± 7% | Swelling of rat AQP4-expressing Xenopus laevis oocytes (100 µM TGN-020 for 1 hour) | [5] |
Table 2: In Vivo Efficacy of TGN-020 in a Mouse Model of Focal Cerebral Ischemia
| Parameter | Control Group | TGN-020 Treated Group | P-value | Reference |
| Brain Swelling Volume (%) | 20.8 ± 5.9% | 12.1 ± 6.3% | < 0.05 | [4][9] |
| Hemispheric Lesion Volume (%) | 30.0 ± 9.1% | 20.0 ± 7.6% | < 0.05 | [4][9] |
| Infarct Volume (%HLV) at 1 day | 57.94 ± 6.68 | 39.05 ± 6.43 | < 0.001 | [4] |
| Brain Swelling Volume (%BSV) at 1 day | 129.32 ± 4.69 | 111.98 ± 7.18 | < 0.001 | [4] |
Table 3: Effect of TGN-020 on the Glymphatic System in Mice
| Parameter | Observation | Method | Reference |
| Glymphatic Influx | Significantly reduced Evans Blue dye distribution on dorsal and ventral brain surfaces | Intraperitoneal injection of TGN-020 (100 mg/kg) followed by Evans Blue infusion into the cisterna magna | [3][10] |
| CSF-ISF Exchange | > 80% reduction across different brain regions | Acute pharmacological blockade with TGN-020 | [11] |
| α-synuclein Clearance | Significantly greater retention in the brain and reduced levels in the CSF | Systemic treatment with TGN-020 prior to intrastriatal injection of α-synuclein pre-formed fibrils | [12] |
Experimental Protocols
Xenopus laevis Oocyte Swelling Assay for AQP4 Inhibition
This assay is a standard method for assessing the water permeability of aquaporins and the efficacy of their inhibitors.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired AQP4 isoform (e.g., human AQP4-M23). Uninjected oocytes serve as a negative control. Oocytes are then incubated to allow for protein expression.
-
Compound Incubation: AQP4-expressing oocytes are incubated with TGN-020 at the desired concentration (e.g., 20 µM for 60 minutes). A vehicle control group is also included.[13]
-
Hypotonic Challenge: Oocytes are transferred to a hypotonic solution (e.g., a reduction of 50 mOsm).
-
Volume Measurement: The change in oocyte volume over time is recorded using time-lapse microscopy. The cross-sectional area is quantified using image analysis software (e.g., ImageJ).[5]
-
Data Analysis: The rate of swelling is calculated to determine the osmotic water permeability. The percentage of inhibition is calculated by comparing the swelling rates of TGN-020-treated oocytes to vehicle-treated controls.
Mouse Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This in vivo model is used to evaluate the neuroprotective effects of TGN-020 against ischemic brain injury.
Methodology:
-
Animal Preparation: Adult male mice (e.g., C57BL/6) are anesthetized. Physiological parameters such as body temperature, heart rate, and blood oxygen saturation are monitored throughout the procedure.
-
TGN-020 Administration: this compound salt is dissolved in normal saline and administered via intraperitoneal injection (e.g., 200 mg/kg) 15 minutes prior to the induction of ischemia. The control group receives an identical volume of saline.[9]
-
MCAO Surgery: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. Regional cerebral blood flow is monitored using laser-Doppler flowmetry to confirm successful occlusion.
-
Reperfusion (optional): After a defined period of occlusion (e.g., 60 minutes), the filament can be withdrawn to allow for reperfusion.
-
Post-operative Care and Neurological Assessment: Animals are allowed to recover and are assessed for neurological deficits at various time points.
-
Infarct and Edema Volume Measurement: At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), animals are euthanized, and their brains are harvested. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The infarct and edema volumes are quantified using image analysis.[6] Alternatively, magnetic resonance imaging (MRI) can be used to non-invasively assess brain swelling and lesion volume.[4][9]
Visualizations: Signaling Pathways and Experimental Workflows
AQP4 in the Astrocyte Endfoot and its Potential Regulation
Caption: Proposed indirect mechanism of TGN-020 on AQP4 function.
Experimental Workflow for Xenopus Oocyte Swelling Assay
Caption: Workflow for assessing AQP4 inhibition using the oocyte swelling assay.
In Vivo Cerebral Ischemia (MCAO) Model Workflow
Caption: Workflow for the in vivo MCAO mouse model to test TGN-020 efficacy.
The Controversy Surrounding TGN-020's Mechanism of Action
While initial studies in Xenopus laevis oocytes demonstrated a clear inhibitory effect of TGN-020 on AQP4-mediated water transport, more recent and comprehensive analyses have challenged the notion that TGN-020 is a direct channel blocker.[5][7] Studies using reconstituted recombinant AQP4 in proteoliposomes and mammalian cells overexpressing AQP4 have failed to show a direct inhibitory effect.[5][6]
These discrepancies suggest that the observed effects of TGN-020 in oocytes and in vivo may be due to off-target effects or an indirect mechanism of action.[5] For instance, some evidence points towards TGN-020 influencing AQP4 expression or localization via the ubiquitin-proteasome system.[3][4] It is imperative for researchers using TGN-020 to be aware of this controversy and to interpret their results with caution, considering the possibility of AQP4-independent effects.
Conclusion
This compound has been a valuable tool in advancing our understanding of the physiological and pathophysiological roles of AQP4. Preclinical studies have demonstrated its potential to reduce cerebral edema and modulate glymphatic function. However, the scientific community's understanding of its precise mechanism of action is evolving, with significant evidence questioning its role as a direct AQP4 channel blocker. Researchers and drug development professionals should critically evaluate the existing literature and consider the potential for indirect or off-target effects when designing experiments and interpreting data involving TGN-020. Further investigation into the molecular targets of TGN-020 is warranted to fully elucidate its biological activities.
References
- 1. starrlifesciences.com [starrlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Xia & He Publishing [xiahepublishing.com]
- 4. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clearance of activity-evoked K+ transients and associated glia cell swelling occur independently of AQP4: A study with an isoform-selective AQP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glymphatic inhibition exacerbates tau propagation in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preclinical Efficacy of TGN-020
Disclaimer: This document summarizes early preclinical research on TGN-020. Researchers should be aware of recent studies that question the direct inhibitory effect of TGN-020 on Aquaporin-4.
TGN-020, chemically known as N-(1,3,4-thiadiazol-2-yl) pyridine-3-carboxamide (B1143946) dihydrochloride, is a small molecule that has been investigated for its potential therapeutic effects, primarily in the context of neurological conditions involving cerebral edema.[1][2] Early studies identified TGN-020 as a potent inhibitor of Aquaporin-4 (AQP4), the most abundant water channel in the brain.[3][4] The compound, often referred to as TGN-020, is presumed to be studied in its sodium salt form for improved solubility and stability, hence "Tgn-020 sodium."
Core Mechanism of Action
The initial proposed mechanism of action for TGN-020 centers on its ability to block the AQP4 water channel. AQP4 is critically involved in water homeostasis in the central nervous system and is implicated in the formation of cerebral edema following injuries such as ischemic stroke.[1][3] By inhibiting AQP4, TGN-020 was thought to reduce the influx of water into brain tissue, thereby mitigating swelling and its detrimental consequences.[5][6] Furthermore, TGN-020 has been observed to alleviate glymphatic dysfunction and mitigate inflammation and apoptosis in the context of cerebral ischemia-reperfusion injury.[7]
However, it is crucial to note that recent in-depth investigations have raised questions about the direct inhibitory effect of TGN-020 on AQP4. A 2024 preprint suggests that while TGN-020 shows an apparent inhibitory effect in Xenopus laevis oocyte assays, this effect is not observed in assays using reconstituted recombinant AQP4 or in mammalian cells expressing endogenous or exogenous AQP4.[8] This suggests that the in vivo effects of TGN-020 may be attributable to alternative mechanisms of action.[8]
Summary of Quantitative Efficacy Data
The following tables summarize the key quantitative data from early preclinical studies on TGN-020.
Table 1: In Vitro Efficacy of TGN-020
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 3.1 µM | Xenopus laevis oocytes expressing human AQP4-M23 | [8] |
Table 2: In Vivo Efficacy of TGN-020 in Ischemic Stroke Models
| Animal Model | TGN-020 Dose | Key Finding | Quantitative Result | Reference |
| Mouse (MCAO) | Not specified | Reduction in Brain Swelling Volume (%BSV) | 12.1 ± 6.3% (Treated) vs. 20.8 ± 5.9% (Control) | [5][9][10] |
| Mouse (MCAO) | Not specified | Reduction in Hemispheric Lesion Volume (%HLV) | 20.0 ± 7.6% (Treated) vs. 30.0 ± 9.1% (Control) | [9][10] |
| Rat (MCAO) | Not specified | Reduction in Infarct and Swelling Volumes at 1 day | %HLV: 39.05 ± 6.43 (Treated) vs. 57.94 ± 6.68 (Control); %BSV: 111.98 ± 7.18 (Treated) vs. 129.32 ± 4.69 (Control) | [1] |
| Rat (MCAO) | Not specified | Improved Neurological Deficits at 14 days | Significantly fewer sensorimotor deficits (p < 0.001) | [1] |
| Rat (MCAO) | Not specified | Reduced Apoptotic Cells at 3 days (Perilesional) | 3.06 ± 0.44% (Treated) vs. 6.04 ± 1.14% (Control) | [11] |
| Rat (MCAO) | Not specified | Reduced Apoptotic Cells at 3 days (Glial Scar) | 6.533 ± 1.044% (Treated) vs. 12.25 ± 1.61% (Control) | [11] |
Table 3: Effects of TGN-020 on Diabetic Retinopathy Model
| Animal Model | TGN-020 Administration | Key Finding | Quantitative Result | Reference |
| Rat (STZ-induced diabetes) | Intravitreal injection | Suppression of VEGF protein levels | 35% decrease compared to vehicle-injected diabetic rats | [4] |
Experimental Protocols
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding human AQP4. Control oocytes are injected with water.
-
Incubation: Oocytes are incubated to allow for protein expression.
-
Compound Incubation: A subset of AQP4-expressing oocytes is pre-incubated with TGN-020 at various concentrations.
-
Osmotic Challenge: Oocytes are transferred to a hypotonic solution to induce swelling.
-
Data Acquisition: The change in oocyte volume over time is monitored using video microscopy.
-
Analysis: The rate of swelling is calculated, and the inhibitory effect of TGN-020 is determined by comparing the swelling rates of treated and untreated oocytes. The IC₅₀ value is calculated from the dose-response curve.[8]
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized, typically with an inhalational anesthetic.
-
MCAO Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.
-
TGN-020 Administration: TGN-020 is administered, often via intraperitoneal injection, either as a pretreatment before MCAO or acutely after the ischemic insult.[10][11] A control group receives a vehicle injection.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Outcome Assessment: At various time points post-MCAO (e.g., 24 hours, 14 days), a range of assessments are performed, including:
Visualizations
References
- 1. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema | springermedicine.com [springermedicine.com]
- 6. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
TGN-020: A Technical Whitepaper on its Foundational Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Core Introduction and Mechanism of Action
TGN-020, chemically known as N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, is a small molecule that has been a subject of significant foundational research in neuroscience. It is primarily recognized as an inhibitor of Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system. AQP4 channels are densely expressed on astrocytes, particularly at the blood-brain barrier and the glia limitans, where they play a critical role in water homeostasis, glymphatic function, and astrocyte migration.
The primary mechanism of action of TGN-020 is the blockade of the AQP4 water channel. This inhibition has been demonstrated to have significant effects in preclinical models of neurological disorders, most notably in the context of cerebral ischemia. By blocking AQP4, TGN-020 is thought to mitigate the cytotoxic edema that occurs in the acute phase of an ischemic event. Recent research also indicates that TGN-020's effects extend to modulating neuroinflammation and apoptosis, potentially through its influence on the glymphatic system and specific signaling pathways such as the ERK1/2 pathway[1][2]. However, it is important to note that some recent studies have raised questions about the direct inhibitory effect of TGN-020 on AQP4, suggesting that its in vivo effects might be attributable to alternative mechanisms[3].
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on TGN-020.
Table 1: In Vitro Efficacy of TGN-020
| Parameter | Value | Cell/System | Reference |
| IC50 | 3.1 µM | Xenopus laevis oocytes expressing human AQP4-M23 | [3][4] |
Table 2: In Vivo Efficacy of TGN-020 in Ischemic Stroke Models
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Mouse (MCAO) | Pretreatment with TGN-020 | Brain Swelling Volume | 12.1 ± 6.3% (Treated) vs. 20.8 ± 5.9% (Control) | [5][6] |
| Mouse (MCAO) | Pretreatment with TGN-020 | Hemispheric Lesion Volume | 20.0 ± 7.6% (Treated) vs. 30.0 ± 9.1% (Control) | [5][6] |
| Rat (MCAO) | TGN-020 Treatment | Lesion Volume Reduction (Day 1) | 67% smaller than control | [7] |
| Rat (MCAO) | TGN-020 Treatment | Brain Swelling Reduction (Day 1) | 86% less than control | [7] |
| Rat (MCAO) | TGN-020 Treatment | Lesion Volume Reduction (Day 14) | 53% smaller than control | [7] |
Key Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.
-
Animal Model: C57/BL6 mice or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with isoflurane.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament (e.g., 6-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia.
-
Reperfusion is achieved by withdrawing the filament.
-
-
TGN-020 Administration: TGN-020 is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) either before or after the ischemic insult.
-
Outcome Assessment: Neurological deficits are scored, and infarct volume is measured using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI)[1][2][7][8].
Western Blotting for ERK1/2 Pathway Analysis
Western blotting is employed to quantify the expression of proteins involved in the ERK1/2 signaling pathway.
-
Sample Preparation: Brain tissue surrounding the infarct is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then applied.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Immunofluorescence for AQP4 and Glial Fibrillary Acidic Protein (GFAP)
Immunofluorescence is used to visualize the localization and expression of AQP4 and the astrocyte marker GFAP.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed, and cryoprotected in sucrose.
-
Sectioning: Coronal brain sections are cut on a cryostat.
-
Staining:
-
Sections are permeabilized and blocked.
-
Sections are incubated with primary antibodies against AQP4 and GFAP.
-
Fluorescently labeled secondary antibodies are then applied.
-
Nuclei are counterstained with DAPI.
-
-
Imaging: The sections are imaged using a confocal microscope.
Glymphatic Function Assessment
The function of the glymphatic system can be assessed by tracking the influx of a fluorescent tracer into the brain parenchyma.
-
Tracer Injection: A fluorescent tracer (e.g., Evans blue dye or Texas Red-conjugated dextran) is injected into the cisterna magna of anesthetized mice[9].
-
Tracer Distribution: After a set time, the animal is euthanized, and the brain is removed.
-
Imaging and Quantification: The distribution of the tracer is visualized and quantified either by imaging the whole brain or by fluorescence microscopy of brain sections. The area or intensity of fluorescence is measured to determine the extent of glymphatic influx[9].
Visualizations: Signaling Pathways and Workflows
Caption: TGN-020's proposed mechanism in reducing ischemic brain injury.
Caption: TGN-020's neuroprotective effects via the glymphatic system and ERK1/2 pathway.
Caption: Experimental workflow for evaluating TGN-020 in a rodent MCAO model.
References
- 1. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 8. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xia & He Publishing [xiahepublishing.com]
TGN-020 Sodium and the Blood-Brain Barrier: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TGN-020 sodium, initially identified as a potent inhibitor of the aquaporin-4 (AQP4) water channel, has garnered significant interest for its potential therapeutic applications in neurological disorders characterized by cerebral edema, such as ischemic stroke. Its ability to modulate fluid dynamics within the central nervous system (CNS) is intrinsically linked to its interaction with and passage across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of this compound, focusing on its relationship with the BBB, its proposed mechanisms of action, and the experimental data that underpin our current understanding. The guide consolidates quantitative data, details key experimental protocols, and visualizes the associated signaling pathways, while also addressing the recent controversy surrounding its primary molecular target.
Introduction to this compound
This compound is the salt form of 2-(nicotinamide)-1,3,4-thiadiazole. It was developed as a small molecule inhibitor of AQP4, the most abundant water channel in the brain, which is predominantly expressed in the astrocytic end-feet that ensheathe the cerebral vasculature. By inhibiting AQP4, TGN-020 was hypothesized to reduce the influx of water into the brain parenchyma, thereby mitigating cerebral edema. This mechanism of action has been the basis for its investigation in preclinical models of ischemic stroke and other neurological conditions. The development of a radiolabeled form, [11C]TGN-020, for positron emission tomography (PET) imaging has provided in vivo evidence of its brain penetration.
Quantitative Data on this compound
While direct quantitative measures of TGN-020's blood-brain barrier permeability, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), are not extensively reported in publicly available literature, its biological effects within the CNS and successful brain imaging studies with [11C]TGN-020 strongly indicate its ability to cross the BBB. The available quantitative data primarily focus on its in vitro potency and in vivo efficacy in disease models.
Table 1: In Vitro Potency of TGN-020
| Parameter | Value | Assay System | Reference |
| IC50 | 3.1 µM | Xenopus laevis oocytes expressing human AQP4-M23 | [1] |
Table 2: In Vivo Efficacy of TGN-020 in Rodent Models of Ischemic Stroke
| Species | Model | TGN-020 Dose and Administration | Outcome Measure | Result (TGN-020 vs. Control) | Reference |
| Mouse | Transient Middle Cerebral Artery Occlusion (MCAO) | 200 mg/kg, intraperitoneally, 15 min before ischemia | Brain Swelling Volume (%BSV) | 12.1 ± 6.3% vs. 20.8 ± 5.9% (p < 0.05) | [2] |
| Hemispheric Lesion Volume (%HLV) - Cortex | 20.0 ± 7.6% vs. 30.0 ± 9.1% (p < 0.05) | [2] | |||
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | 200 mg/kg, intraperitoneally, 10 min after occlusion | Brain Swelling Volume (%BSV) at 1 day | ~112% vs. ~129% (p < 0.01) | [3] |
| Hemispheric Lesion Volume (%HLV) at 1 day | ~39% vs. ~58% (p < 0.01) | [3] | |||
| Hemispheric Lesion Volume (%HLV) at 14 days | Reduced by ~53% (p < 0.001) | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of TGN-020.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This surgical model is widely used to mimic ischemic stroke in rodents.
-
Animal Preparation:
-
Surgical Procedure (Intraluminal Filament Model):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[4]
-
The ECA is ligated and transected.
-
A silicone-coated monofilament (e.g., 7-0 for mice, larger for rats) is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][6] The insertion distance is critical (e.g., 9-11 mm from the CCA bifurcation in mice).[7]
-
Successful occlusion is confirmed by monitoring regional cerebral blood flow (rCBF) using Laser Doppler Flowmetry, aiming for a >80% reduction in rCBF.[5]
-
The filament is left in place for a defined period (e.g., 90 minutes for transient MCAO) before being withdrawn to allow for reperfusion.[4] For permanent MCAO, the filament is left in place.
-
-
TGN-020 Administration:
-
Outcome Assessment:
-
Neurological Deficit Scoring: Assessed at various time points post-MCAO using a graded scale (e.g., 0-4 or 0-5).[5][8]
-
Infarct and Edema Volume Measurement: 24 hours or later post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or analyzed by Magnetic Resonance Imaging (MRI) to quantify infarct and edema volumes.[5][6]
-
Assessment of Glymphatic Function with Evans Blue
This method is used to visualize and quantify the flow of cerebrospinal fluid (CSF) through the glymphatic system.
-
Tracer Preparation and Administration:
-
Evans blue dye is complexed with albumin (e.g., 1% Evans blue-labeled albumin, EBA) in artificial CSF (aCSF).[4][9]
-
Under anesthesia, the animal's head is fixed in a stereotaxic frame.
-
The cisterna magna is surgically exposed.
-
A Hamilton syringe is used to inject a small volume of the EBA tracer (e.g., 25 µL in rats) into the cisterna magna over several minutes.[4][9]
-
-
TGN-020 Administration:
-
Analysis:
-
Qualitative Assessment: After a set time (e.g., 30 minutes to several hours), the animal is euthanized, and the brain is removed. The surface of the brain is imaged to visualize the distribution of the blue dye along the perivascular spaces.[11]
-
Quantitative Assessment: Brain tissue can be homogenized, and the Evans blue dye extracted and quantified spectrophotometrically. Alternatively, blood samples can be collected over time to measure the appearance of the tracer in the systemic circulation, providing a measure of clearance from the CNS.[4][9]
-
Xenopus laevis Oocyte Swelling Assay for AQP4 Inhibition
This heterologous expression system is a standard method for functionally characterizing water channels and their inhibitors.
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cDNA encoding human AQP4 (M23 isoform is common) is subcloned into an oocyte expression vector (e.g., pXOOM).[12]
-
The plasmid is linearized, and cRNA is synthesized in vitro using a T7 polymerase kit.[12]
-
A specific amount of cRNA (e.g., 25 ng per oocyte) is injected into the cytoplasm of Stage V-VI oocytes.[13]
-
Oocytes are incubated for 2-3 days to allow for protein expression.
-
-
Inhibition Assay:
-
AQP4-expressing oocytes are incubated in a culture medium containing TGN-020 at various concentrations (or vehicle control, e.g., DMSO). Incubation times can vary (e.g., 60 minutes).
-
The osmotic water permeability (Pf) is measured by transferring the oocytes from an isotonic solution to a hypotonic solution (e.g., a 100 mOsm gradient).[2][12]
-
The swelling of the oocyte is recorded by video microscopy, and the rate of volume change is calculated.
-
The Pf is calculated from the initial rate of swelling.
-
-
Data Analysis:
-
The percentage of inhibition of water permeability is calculated for each TGN-020 concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
[11C]TGN-020 Positron Emission Tomography (PET) Imaging
This non-invasive imaging technique is used to visualize and quantify the distribution of TGN-020 in the brain in vivo.
-
Radiosynthesis of [11C]TGN-020:
-
[11C]CO2 is produced in a cyclotron.
-
[11C]CO2 is trapped in a solution containing 3-lithiopyridine to form [11C]nicotinic acid.[3][14]
-
The [11C]nicotinic acid is then coupled with 2-amino-1,3,4-thiadiazole (B1665364) to yield [11C]TGN-020.[3][14]
-
The final product is purified by HPLC. Radiochemical purity should be >95%.[3]
-
-
Animal PET Imaging Protocol:
-
Mice or rats are anesthetized and placed in the PET scanner.
-
[11C]TGN-020 is administered intravenously as a bolus injection.
-
Dynamic PET data are acquired over a period of time (e.g., 60 minutes).
-
For some studies, ex vivo analysis is performed by euthanizing the animal at a specific time point post-injection, harvesting the brain, and imaging it to get a higher resolution signal without interference from surrounding tissues.[3]
-
-
Image Analysis:
-
PET images are reconstructed and can be co-registered with MRI scans for anatomical reference.
-
Regions of interest (ROIs) are drawn on different brain areas (e.g., cortex, striatum).
-
Time-activity curves (TACs) are generated for each ROI, showing the uptake and washout of the radiotracer over time.
-
Quantitative analysis can be performed to determine parameters such as the standardized uptake value (SUV) or by using pharmacokinetic modeling to estimate binding potential.
-
Signaling Pathways and Mechanisms of Action
The mechanism of action of TGN-020 is a subject of ongoing research and debate. Initially proposed as a direct AQP4 inhibitor, recent evidence suggests potential off-target effects that may contribute to its biological activity.
Proposed AQP4 Inhibition and Downstream Effects
The primary hypothesis has been that TGN-020 directly binds to and blocks the AQP4 water channel. This inhibition is thought to lead to a reduction in astrocyte swelling and overall brain edema, particularly in the context of cytotoxic edema following an ischemic event. A downstream consequence of this modulation of astrocyte function appears to be the inhibition of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Inhibition of ERK1/2 has been linked to reduced neuroinflammation and apoptosis.[10][15]
Controversy and Potential Off-Target Mechanisms
Recent studies have cast doubt on whether TGN-020 is a direct and specific inhibitor of AQP4. It has been reported that the inhibitory effects observed in Xenopus oocytes are not replicated in mammalian cell-based assays or with purified AQP4 protein.[1] This has led to the investigation of alternative targets. One prominent hypothesis is that TGN-020 interacts with adenosine (B11128) receptors, particularly the A2A subtype, which are expressed on astrocytes. Activation of A2A receptors in astrocytes is known to stimulate the adenylyl cyclase-cAMP-PKA signaling cascade.[16][17] How this potential interaction relates to the observed in vivo effects of TGN-020 is still under investigation.
TGN-020 and the Blood-Brain Barrier: A Synthesis
The collective evidence strongly supports that this compound crosses the blood-brain barrier. This is demonstrated by:
-
In Vivo Efficacy: The significant reduction in cerebral edema and infarct volume in rodent models of stroke, where the drug is administered systemically, necessitates its entry into the brain parenchyma to exert its effects on astrocytes and other CNS cells.[2][3]
-
PET Imaging: The successful development and use of [11C]TGN-020 as a PET tracer for brain imaging in both preclinical models and humans provides direct visual and quantitative evidence of its ability to cross the BBB and distribute within the brain.[3][14] Time-activity curves from these studies show a clear uptake and distribution of the compound in brain tissue.
While direct permeability coefficients from in vitro BBB models are lacking, the functional and imaging data provide compelling evidence for its CNS bioavailability.
Conclusion and Future Directions
This compound remains a molecule of significant interest for the treatment of neurological disorders involving BBB dysfunction and cerebral edema. While its efficacy in preclinical models of ischemic stroke is promising, the recent questions surrounding its precise mechanism of action highlight the need for further investigation.
For drug development professionals and researchers, key future directions should include:
-
Definitive Target Identification: Elucidating whether the primary therapeutic effects of TGN-020 are mediated through AQP4, adenosine receptors, or other off-target effects is critical.
-
Quantitative Pharmacokinetics: Detailed pharmacokinetic studies to determine the Kp,uu and other BBB transport parameters of TGN-020 are necessary for optimizing dosing and predicting human brain concentrations.
-
In Vitro BBB Modeling: Utilizing advanced in vitro models of the BBB (e.g., co-culture or organ-on-a-chip systems) to dissect the transport mechanisms of TGN-020 and its effects on BBB integrity.
A thorough understanding of these aspects will be essential to fully realize the therapeutic potential of this compound and to guide the development of next-generation modulators of neurovascular function and brain fluid homeostasis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative and Qualitative Assessment of Glymphatic Flux Using Evans Blue Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of TGN-020 with the analgesic effects via ERK pathway activation after chronic constriction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. Toward New AQP4 Inhibitors: ORI-TRN-002 [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ATP- and adenosine-mediated signaling in the central nervous system: adenosine stimulates glutamate release from astrocytes via A2a adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
TGN-020 Sodium: A Technical Guide to its Therapeutic Potential as an Aquaporin-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of TGN-020 sodium, a small molecule inhibitor of the aquaporin-4 (AQP4) water channel. TGN-020, chemically known as 2-(nicotinamide)-1,3,4-thiadiazole, has emerged as a promising agent in preclinical studies, primarily for its role in mitigating cerebral edema following ischemic events.[1][2] This document summarizes the core mechanism of action, presents quantitative data from key studies, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development.
Core Mechanism of Action: Targeting Aquaporin-4
TGN-020 functions as a blocker of the AQP4 water channel. AQP4 is the most abundant aquaporin in the central nervous system, predominantly expressed in astrocytes, and plays a crucial role in water homeostasis, the formation of brain edema, and the functioning of the glymphatic system.[1][3] By inhibiting AQP4, TGN-020 is thought to impede the rapid influx of water into brain tissue that occurs following an ischemic insult, thereby reducing cytotoxic and vasogenic edema.[1] Some studies suggest that TGN-020 may not completely inhibit AQP4 function but rather modulates its activity.[3] The compound has been shown to block AQP4 both in vitro and in vivo.[3]
Therapeutic Potential in Neurological Disorders
The primary therapeutic application of TGN-020 investigated to date is in the management of cerebral edema, a life-threatening complication of ischemic stroke.[1][4] Preclinical studies have demonstrated that TGN-020 can significantly reduce brain swelling and infarct volume in animal models of stroke.[1][4][5] Beyond cerebral ischemia, the modulation of the glymphatic system by TGN-020 suggests its potential in other neuropathological conditions where waste clearance is impaired, such as Parkinson's disease.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: Effect of TGN-020 on Ischemic Cerebral Edema in Mice [1][5]
| Parameter | Control Group (Saline) | TGN-020 Treated Group (200 mg/kg) | p-value |
| Brain Swelling Volume (%BSV) | 20.8 ± 5.9% | 12.1 ± 6.3% | < 0.05 |
| Hemispheric Lesion Volume (%HLV) - Cortex | 30.0 ± 9.1% | 20.0 ± 7.6% | < 0.05 |
Data from a mouse model of focal cerebral ischemia. TGN-020 was administered 15 minutes before induction of ischemia.
Table 2: Effect of TGN-020 on Functional Outcome after Cerebral Ischemia in Rats [4]
| Time Point | Parameter | Control Group | TGN-020 Treated Group | p-value |
| 1 Day Post-Stroke | Infarct Volume (%HLV) | 57.94 ± 6.68 | 39.05 ± 6.43 | < 0.01 |
| 1 Day Post-Stroke | Brain Swelling Volume (%BSV) | 129.32 ± 4.69 | 111.98 ± 7.18 | < 0.01 |
| 14 Days Post-Stroke | Infarct Volume (%HLV) | - | 53% smaller than control | < 0.001 |
TGN-020 treatment in rats subjected to middle cerebral artery occlusion (MCAO).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on TGN-020.
In Vivo Model of Focal Cerebral Ischemia in Mice[1]
-
Animal Model: Adult male C57/BL6 mice (23–28 g) are used.
-
Anesthesia: Anesthetize mice with 1–1.2% halothane (B1672932) in 30% oxygen and 70% nitrous oxide.
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of this compound salt (200 mg/kg) dissolved in 0.1 ml normal saline, 15 minutes before inducing ischemia. The control group receives an identical volume of normal saline.
-
Ischemia Induction: Induce transient focal cerebral ischemia using a modified version of the middle cerebral artery occlusion (MCAO) procedure.
-
Physiological Monitoring: Continuously measure regional cerebral blood flow (rCBF) using laser-Doppler flowmetry. Monitor rectal temperature and maintain at 37 ± 0.5°C.
-
Outcome Assessment: Utilize 7.0-T magnetic resonance imaging (MRI) to determine the percentage of brain swelling volume (%BSV) and hemispheric lesion volume (%HLV).
Assessment of Glymphatic Function and α-synuclein Clearance[7]
-
Animal Model: Mice are used for this study.
-
Drug Administration: Treat mice intraperitoneally with either TGN-020 (50 mg/kg in 20 ml/kg 0.9% sodium chloride) or vehicle.
-
α-synuclein Injection: Perform an intrastriatal injection of α-synuclein pre-formed fibrils (PFFs).
-
Sample Collection: 15 minutes after the start of the striatal injection, collect cerebrospinal fluid (CSF) from the cisterna magna and brain tissue.
-
Quantification: Quantify α-synuclein content in the brain and CSF using a dot blot assay.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action and evaluation of TGN-020.
Caption: TGN-020's mechanism in reducing cerebral edema.
Caption: Experimental workflow for TGN-020 evaluation.
Caption: TGN-020's impact on the glymphatic system.
Future Directions and Considerations
While the preclinical data for TGN-020 are promising, several aspects require further investigation before clinical translation. The specificity of TGN-020 for AQP4 over other aquaporins needs to be thoroughly characterized. Although some studies suggest isoform-selectivity for AQP4, others have raised questions about its direct blocking mechanism.[3][7] Long-term safety and pharmacokinetic profiles in larger animal models are also necessary. Furthermore, the therapeutic window for TGN-020 administration post-ischemia is a critical factor that will determine its clinical utility. The development of a radiolabeled version of TGN-020, [11C]TGN-020, for positron emission tomography (PET) imaging opens avenues for in vivo quantification of AQP4, which could be invaluable for both research and as a potential diagnostic tool.[8]
References
- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xia & He Publishing [xiahepublishing.com]
- 4. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tgn-020 sodium experimental protocol for in vivo studies
Application Notes: TGN-020 Sodium for In Vivo Research
Introduction
TGN-020, chemically known as N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, is a small molecule inhibitor of Aquaporin-4 (AQP4).[1][2] AQP4 is the most abundant water channel in the central nervous system, predominantly found in astrocyte end-feet at the blood-brain barrier and plays a crucial role in water homeostasis.[2] TGN-020 has been investigated for its therapeutic potential in conditions characterized by cerebral edema, such as ischemic stroke.[3][4] In vivo studies have demonstrated that TGN-020 can reduce brain edema and infarct volume in animal models of stroke.[2][3][4] It is proposed to function by blocking AQP4-mediated water transport, thereby mitigating the cytotoxic and vasogenic edema that follows ischemic injury.[3] However, it is important to note that the precise mechanism of action and the direct inhibitory effect of TGN-020 on AQP4 have been subject to some scientific debate, with some studies suggesting its effects may not be solely due to direct AQP4 pore blocking.[1][5]
These application notes provide detailed protocols for the use of this compound in various in vivo experimental models, based on published research. The sodium salt of TGN-020 is noted for its good aqueous solubility, facilitating its use in these studies.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vivo studies investigating the effects of TGN-020.
Table 1: Efficacy of TGN-020 in a Mouse Model of Focal Cerebral Ischemia
| Parameter | Control Group (Saline) | TGN-020 Treated Group (200 mg/kg) | P-value | Reference |
| Brain Swelling Volume (%BSV) | 20.8 ± 5.9% | 12.1 ± 6.3% | < 0.05 | [3][4] |
| Cortical Infarct Volume (%HLV) | 30.0 ± 9.1% | 20.0 ± 7.6% | < 0.05 | [3][4] |
| Basal Ganglia Infarct Volume | No significant difference | No significant difference | N/A | [3] |
Table 2: Efficacy of TGN-020 in a Rat Model of Cerebral Ischemia
| Parameter | Control Group | TGN-020 Treated Group | P-value | Reference |
| Lesion Volume (%HLV) at 1 day | 45.25 ± 3.11 | 24.30 ± 1.88 | < 0.01 | [2] |
| Lesion Volume at 14 days | ~53% larger than treated | ~53% smaller than control | < 0.001 | [2] |
| Neurological Deficit Score | Higher deficit | Significantly lower deficit | < 0.001 | [2] |
| Y-maze Spontaneous Alternation | Lower performance | Superior performance | < 0.001 | [2] |
Experimental Protocols
Protocol 1: Evaluation of TGN-020 in a Mouse Model of Transient Focal Cerebral Ischemia
This protocol is adapted from a study investigating the effect of TGN-020 pretreatment on ischemic cerebral edema.[3][4]
1. Animal Model:
-
Species: Adult male C57/BL6 mice.
-
Weight: 23–28 g.
-
Housing: Standard laboratory conditions with a 12h/12h light/dark cycle and ad libitum access to food and water. Food should be withheld for 10 hours prior to the procedure to prevent hyperglycemia.[3]
2. This compound Preparation and Administration:
-
Preparation: Dissolve this compound salt in normal saline to the desired concentration.
-
Administration Route: Single intraperitoneal (i.p.) injection.[3][4]
-
Timing: Administer 15 minutes before the induction of ischemia.[3][4]
-
Control Group: Administer an identical volume of normal saline via i.p. injection.[3]
3. Surgical Procedure: Middle Cerebral Artery Occlusion (MCAO):
-
Induce transient focal cerebral ischemia using an intraluminal filament method to occlude the right middle cerebral artery (MCA).
-
Anesthesia is required for the duration of the surgery.
-
Confirm successful occlusion by monitoring regional cerebral blood flow (rCBF) using laser-Doppler flowmetry. A decrease of over 80% in rCBF is a common criterion.[3]
-
The filament is typically kept in place for a set duration (e.g., 2 hours) to induce ischemia and then removed to allow for reperfusion.[3]
4. Post-Operative Monitoring and Assessment:
-
Neurological Deficit Scoring: Assess neurological function at 30 minutes post-ischemia using a standardized scale (e.g., 0-4 scale where 0 is normal and 4 is no spontaneous motor activity).[3]
-
Magnetic Resonance Imaging (MRI): Perform MRI scans 24 hours after ischemia induction to quantify:
Protocol 2: Assessment of TGN-020 on Glymphatic System Function
This protocol is designed to evaluate the inhibitory effect of TGN-020 on the glymphatic system in healthy mice.[1]
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Age/Weight: 12 weeks old, weighing 25-26 g.[1]
-
Randomization: Randomly divide mice into a control group and a TGN-020 group.[1]
2. TGN-020 Preparation and Administration:
-
Preparation: Dissolve TGN-020 in dimethyl sulfoxide (B87167) (DMSO) and then dilute with sterile phosphate-buffered saline (PBS) to a final DMSO concentration of 1%.[1]
-
Dosage: 100 mg/kg.[1]
-
Administration Route: Single intraperitoneal (i.p.) injection under sevoflurane (B116992) anesthesia.[1]
-
Control Group: Receive a single i.p. injection of the same volume of the DMSO/PBS vehicle.[1]
3. Glymphatic Function Assessment:
-
Timing: Conduct assessments 8 hours after the TGN-020 or vehicle injection.[1]
-
Tracer Injection: Inject a fluorescent tracer (e.g., Evans Blue) into the cisterna magna to visualize cerebrospinal fluid (CSF) influx into the brain parenchyma.[1]
-
Analysis: After a set time, sacrifice the animals and section the brains. Quantify the area of tracer distribution on the brain surface or within the parenchyma using imaging techniques. A reduced area of tracer in the TGN-020 group indicates inhibition of glymphatic function.[1]
4. Behavioral and Histological Analysis:
-
Behavioral Tests: Perform tests such as the open field test and Morris water maze to assess if the TGN-020 dose causes any significant short-term behavioral changes.[1]
-
Immunohistochemistry: Analyze brain sections for AQP4 expression to determine if a single dose of TGN-020 alters protein expression levels.[1]
Visualizations: Pathways and Workflows
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Animal Preparation\n(Male C57/BL6 Mice, 23-28g)\n10h Fasting", fillcolor="#FFFFFF", fontcolor="#202124"]; random [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Control Group:\nAdminister Saline (i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tgn020 [label="TGN-020 Group:\nAdminister 200 mg/kg (i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wait [label="Wait 15 minutes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mcao [label="Induce Transient MCAO\n(e.g., 2 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reperfusion [label="Reperfusion\n(Remove Filament)", fillcolor="#FFFFFF", fontcolor="#202124"]; neuro_assess [label="Neurological Assessment\n(30 min post-ischemia)", fillcolor="#FBBC05", fontcolor="#202124"]; mri [label="MRI Analysis (24h post-ischemia)\n- Brain Swelling Volume (%BSV)\n- Infarct Volume (%HLV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep; prep -> random; random -> control [label="Group 1"]; random -> tgn020 [label="Group 2"]; control -> wait; tgn020 -> wait; wait -> mcao; mcao -> reperfusion; reperfusion -> neuro_assess; neuro_assess -> mri; mri -> end; } dot Experimental workflow for TGN-020 in a mouse MCAO model.
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Animal Preparation\n(Male C57BL/6 Mice, 12 weeks)", fillcolor="#FFFFFF", fontcolor="#202124"]; random [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Control Group:\nAdminister Vehicle (DMSO/PBS, i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tgn020 [label="TGN-020 Group:\nAdminister 100 mg/kg (i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wait [label="Wait 8 hours", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; tracer [label="Inject Tracer (e.g., Evans Blue)\ninto Cisterna Magna", fillcolor="#EA4335", fontcolor="#FFFFFF"]; circulate [label="Allow Tracer Circulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis:\n- Sacrifice & Brain Sectioning\n- Quantify Tracer Distribution\n- Behavioral & Histological Tests", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep; prep -> random; random -> control [label="Group 1"]; random -> tgn020 [label="Group 2"]; control -> wait; tgn020 -> wait; wait -> tracer; tracer -> circulate; circulate -> analysis; analysis -> end; } dot Workflow for assessing TGN-020's effect on the glymphatic system.
References
- 1. Xia & He Publishing [xiahepublishing.com]
- 2. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 3. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing and Using TGN-020 Sodium Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGN-020 is a small molecule widely investigated as a selective inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the central nervous system.[1][2] It is frequently used as a chemical tool to probe the physiological and pathological roles of AQP4, which are implicated in cerebral edema, astrocyte migration, and neuroinflammation.[1][3] Studies have demonstrated that TGN-020 can mitigate inflammation and apoptosis in models of ischemia-reperfusion injury, an effect linked to the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[4][5][6]
It is important for researchers to be aware of recent findings and ongoing scientific discussion regarding the mechanism of action of TGN-020. While the inhibitory effect on AQP4 has been demonstrated in Xenopus oocytes, some recent studies have reported a lack of direct AQP4 inhibition in mammalian cell-based assays and with reconstituted recombinant AQP4.[7][8] These findings suggest that the observed biological effects of TGN-020 in some systems may be attributable to alternative, AQP4-independent mechanisms.[7] This document provides a summary of its properties and detailed protocols for its preparation and use in cell culture experiments, keeping this important context in mind.
Physicochemical Properties and Biological Data
Quantitative data for TGN-020/TGN-020 sodium are summarized below for easy reference.
Table 1: Physicochemical Properties of TGN-020 and its Sodium Salt
| Property | TGN-020 | TGN-020 Sodium |
| Chemical Name | N-1,3,4-Thiadiazol-2-yl-3-pyridinecarboxamide | Sodium;pyridine-3-carbonyl(1,3,4-thiadiazol-2-yl)azanide[9] |
| Molecular Formula | C₈H₆N₄OS[10][11] | C₈H₅N₄NaOS[9] |
| Molecular Weight | 206.22 g/mol [10][11] | 228.21 g/mol [9] |
| CAS Number | 51987-99-6[10][11] | 1313731-99-5[9] |
| Appearance | White to tan powder[12] | Solid |
| Solubility | Poor in most solvents; Soluble in DMSO (≥8 mg/mL)[12][13] | Good water solubility[13] |
| Storage | Room temperature (as powder)[10][11] | 4°C |
Table 2: Biological Activity and Recommended Concentrations
| Parameter | Value | Context / Cell Type |
| IC₅₀ | ~3.1 µM[2] | AQP4 channel blocking activity in Xenopus laevis oocytes expressing human AQP4.[7] |
| Effective Concentration | 100 nM[14] | Suppression of cell volume increase in rat retinal Müller cells (TR-MUL5) cultured in high glucose.[14] |
| Non-toxic Concentration | Up to 300 µM[7] | No effect on cell viability observed in MTT assays using rat or human astrocytes.[7] |
Mechanism of Action
Reported Signaling Pathway
TGN-020 is reported to exert its cellular effects primarily by inhibiting AQP4. This inhibition is thought to negatively regulate the ERK1/2 signaling pathway.[4][15] The activation of the ERK1/2 pathway is associated with pro-inflammatory and apoptotic processes.[4][16] Therefore, by inhibiting ERK1/2 phosphorylation, TGN-020 treatment has been shown to reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of apoptosis (e.g., cleaved caspase-3), ultimately promoting cell survival in injury models.[4][16][17]
A Note on Specificity and Alternative Mechanisms
Researchers should critically consider recent evidence suggesting TGN-020 may not directly block AQP4 water channel function in mammalian cells.[7][8] The observed biological outcomes in some studies could be due to AQP4-independent, off-target effects. This highlights the importance of using multiple validation methods, such as genetic knockdown of AQP4, to confirm that an observed effect is truly AQP4-dependent.
References
- 1. TGN-020 | AQP4 channel inhibitor | CAS 51987-99-6 | Buy TGN020 from Supplier InvivoChem [invivochem.com]
- 2. TGN 020 | Aquaporins | Tocris Bioscience [tocris.com]
- 3. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound | C8H5N4NaOS | CID 139592827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tribioscience.com [tribioscience.com]
- 11. astorscientific.us [astorscientific.us]
- 12. TGN-020 = 98 HPLC 51987-99-6 [sigmaaldrich.com]
- 13. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of ERK1/2 phosphorylation attenuates spinal cord injury induced astrocyte activation and inflammation through negatively regulating aquaporin-4 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Correlation of TGN-020 with the analgesic effects via ERK pathway activation after chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of [11C]TGN-020 for PET Imaging Studies
Introduction
TGN-020 is a potent inhibitor of Aquaporin-4 (AQP4), a water channel protein highly expressed in the brain's astrocytes.[1][2][3] AQP4 is implicated in various neurological conditions, including cerebral edema, epilepsy, and neuromyelitis optica.[1][2] Positron Emission Tomography (PET) imaging using the carbon-11 (B1219553) labeled radiotracer, [11C]TGN-020, allows for the noninvasive visualization and quantification of AQP4 distribution in the brain.[1][4][5] This capability is crucial for studying disease mechanisms and developing targeted therapies.[1][5]
These application notes provide detailed protocols for the radiosynthesis and quality control of [11C]TGN-020, intended for researchers, scientists, and drug development professionals in the field of molecular imaging. Two primary synthesis methods are detailed: the original two-step method and a more recent, optimized one-pot procedure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary radiosynthesis methods of [11C]TGN-020. The optimized one-pot method demonstrates a significant improvement in radiochemical yield.
| Parameter | Original Method (Nakamura et al.) | Optimized One-Pot Method (Kawamura et al.) |
| Radiochemical Yield (RCY) | <1% (150-300 MBq) | 2.8 ± 0.7% (610–1700 MBq) |
| Molar Activity (Am) | Not reported | 160–360 GBq/μmol |
| Synthesis Time | ~60 min | ~60 min |
| Radiochemical Purity | >95% | >95% |
| Precursor | 3-bromopyridine (B30812) | 3-bromopyridine |
| Radiolabeling Agent | [11C]CO2 | [11C]CO2 |
Experimental Protocols
Protocol 1: Original Two-Step Radiosynthesis of [11C]TGN-020
This method, developed by Nakamura et al., involves the initial production of [11C]nicotinic acid, which is subsequently coupled with 2-amino-1,3,4-thiadiazole (B1665364).[1][4][5] The synthesis is typically performed using an automated synthesis module like the GE TRACERlab FXc.[1][2][4]
1. Production of [11C]CO2:
-
[11C]CO2 is generated via the 14N(p,α)11C nuclear reaction in a cyclotron using a nitrogen gas target containing a small percentage of oxygen (e.g., 0.5% O2).[1][2]
2. Synthesis of [11C]Nicotinic Acid:
-
Step 2.1: Prepare a solution of 3-bromopyridine (0.025 mL, 0.26 mmol) in dry ether (0.5 mL) in the reactor of the synthesis module.[2]
-
Step 2.2: Cool the reactor to -70 °C.[2]
-
Step 2.3: Add 1.6 M n-butyllithium (n-BuLi) in hexanes (0.1 mL, 0.16 mmol) to the reactor and stir the mixture at -70 °C for 30 minutes to form the 3-lithiopyridine intermediate.[2]
-
Step 2.4: Bubble the produced [11C]CO2 (starting activity ~33.5 GBq) through the reaction mixture at -70 °C for 3 minutes.[2]
-
Step 2.5: Add 1 M HCl (0.3 mL) to the mixture and evaporate the solvent under a stream of dry helium gas.[2]
3. Coupling Reaction to form [11C]TGN-020:
-
Step 3.1: To the dried residue of [11C]nicotinic acid, add a solution of 2-amino-1,3,4-thiadiazole and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dimethylformamide (DMF).[4]
-
Step 3.2: Heat the reaction mixture at 50 °C for 5 minutes.[4]
4. Purification:
-
Step 4.1: After the reaction, dissolve the resulting residue in 0.01 M NaOH (0.8 mL).[1][4]
-
Step 4.2: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]TGN-020.[1][4]
Protocol 2: Optimized One-Pot Radiosynthesis of [11C]TGN-020
This improved method by Kawamura et al. enhances the radiochemical yield by performing the synthesis in a single pot, thereby streamlining the process.[6][7]
1. Production of [11C]CO2:
-
[11C]CO2 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction.[6]
2. One-Pot Synthesis of [11C]TGN-020:
-
Step 2.1: In the reactor, perform a direct [11C]CO2 fixation using n-butyllithium (n-BuLi) and 3-bromopyridine in tetrahydrofuran (B95107) (THF) to form lithium [11C]nicotinate.[6][7] This step is typically run at -70 °C for 5 minutes.[8]
-
Step 2.2: Treat the resulting lithium [11C]nicotinate with isobutyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) in THF at room temperature for 5 minutes.[6][7][8]
-
Step 2.3: Add 2-amino-1,3,4-thiadiazole and additional DIPEA in THF to the activated intermediate.[6][7]
-
Step 2.4: Heat the reaction mixture at 100 °C for 5 minutes to complete the acylation and form [11C]TGN-020.[8]
3. Purification:
-
Step 3.1: The crude reaction mixture is purified using semi-preparative HPLC to isolate the final product.[6]
Protocol 3: Quality Control
Quality control (QC) is essential to ensure the identity, purity, and safety of the radiotracer for PET imaging studies.
1. Radiochemical Purity and Identity:
-
Method: Analytical HPLC.
-
Procedure: Inject a small aliquot of the final purified [11C]TGN-020 solution into an analytical HPLC system equipped with a radioactivity detector and a UV detector.
-
Confirmation: The identity of [11C]TGN-020 is confirmed by comparing its retention time with that of a non-radioactive TGN-020 reference standard.[1][4]
-
Purity: Radiochemical purity is determined by integrating the area of the radioactive peak corresponding to [11C]TGN-020 as a percentage of the total radioactivity detected. The acceptance criterion is typically >95%.[1][4][6]
2. Molar Activity (Am):
-
Method: Calculated from the analytical HPLC data.
-
Procedure: The amount of non-radioactive TGN-020 is quantified from the UV chromatogram using a standard calibration curve. The radioactivity of the sample is measured using a dose calibrator. Molar activity is then calculated by dividing the radioactivity (in GBq) by the molar amount of TGN-020 (in μmol).
3. Other QC Tests (for clinical use):
-
pH: The pH of the final formulation should be measured and fall within an acceptable range (typically 4.5-7.5).
-
Endotoxin Test: To ensure the absence of bacterial endotoxins.
-
Sterility Test: To confirm the absence of microbial contamination.
Visualizations
dot
Caption: Workflow for the original two-step synthesis of [11C]TGN-020.
Caption: Logical workflow for the quality control of [11C]TGN-020.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient one-pot radiosynthesis of the 11C-labeled aquaporin-4 inhibitor TGN-020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for T-020 Sodium in a Mouse Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TGN-020 sodium, a potent Aquaporin-4 (AQP4) inhibitor, in a mouse model of cerebral ischemia. This document is intended to guide researchers in designing and executing experiments to investigate the neuroprotective effects of TGN-020 in the context of stroke and related ischemic brain injuries.
Introduction
Cerebral ischemia, a primary cause of stroke, leads to a cascade of detrimental events, including cytotoxic edema, inflammation, and neuronal cell death. Aquaporin-4 (AQP4), the most abundant water channel in the brain, is predominantly located in astrocyte end-feet at the blood-brain barrier and plays a critical role in the formation of cytotoxic brain edema.[1][2] Inhibition of AQP4 has emerged as a promising therapeutic strategy to mitigate ischemic brain injury.[1][2]
TGN-020, also known as 2-(nicotinamide)-1,3,4-thiadiazole, is a potent inhibitor of AQP4.[3][4] Preclinical studies in mouse models of focal cerebral ischemia have demonstrated that TGN-020 administration can significantly reduce brain edema, infarct volume, and improve neurological outcomes.[3][5] These notes provide detailed protocols for the in vivo application of TGN-020 in a widely used mouse model of cerebral ischemia.
Mechanism of Action of TGN-020 in Cerebral Ischemia
During cerebral ischemia, energy failure leads to an influx of sodium ions into cells, creating an osmotic gradient that drives water influx, primarily through AQP4 channels in astrocytes.[3] This results in cytotoxic edema and subsequent neuronal damage. TGN-020 exerts its neuroprotective effects by directly inhibiting AQP4, thereby blocking this water influx and reducing brain swelling.[3] Recent studies also suggest that TGN-020 may modulate the glymphatic system and the ERK1/2 signaling pathway, further contributing to its therapeutic effects by mitigating inflammation and apoptosis.[6][7]
References
- 1. Neuroprotective effect of aquaporin-4 deficiency in a mouse model of severe global cerebral ischemia produced by transient 4-vessel occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 6. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TGN-020 Sodium Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TGN-020 sodium, a potent aquaporin-4 (AQP4) inhibitor, in rat models for preclinical research. The following protocols and data are compiled from various studies to guide researchers in designing and executing experiments involving this compound.
Application Notes
TGN-020 is a 2-(nicotinamide)-1,3,4-thiadiazole compound that has been identified as a potent inhibitor of the AQP4 water channel.[1][2] Its application in preclinical rodent models has primarily focused on its therapeutic potential in conditions associated with cerebral edema, such as ischemic stroke and spinal cord injury.[1][3][4] It has also been investigated for its role in modulating the glymphatic system and its potential impact on neurodegenerative diseases like Parkinson's.[5][6]
Key Characteristics:
-
Mechanism of Action: TGN-020 functions as an AQP4 inhibitor, thereby reducing water permeability across cell membranes where AQP4 is expressed, notably in astrocytes in the central nervous system.
-
Formulation: TGN-020 is often used as a sodium salt for in vivo studies and is typically dissolved in vehicles such as normal saline or a solution containing dimethyl sulfoxide (B87167) (DMSO) to enhance solubility.[1][4][5]
-
Administration Routes: The most common routes of administration in rats are intraperitoneal (IP) injection and intracerebroventricular (ICV) infusion.[1][4][6]
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound as reported in various studies conducted in rats and mice.
| Species | Model | Administration Route | Dosage | Vehicle | Reference |
| Mouse | Focal Cerebral Ischemia | Intraperitoneal (IP) | 200 mg/kg | 0.1 ml Normal Saline | [1] |
| Rat | Spinal Cord Injury | Intraperitoneal (IP) | 100 mg/kg | 10% Dimethyl Sulfoxide (DMSO) | [4][7] |
| Rat | Parkinson's Disease Model | Intracerebroventricular (ICV) | 40 µg in 6 µL | Sterile Phosphate Buffered Saline (PBS) | [6] |
| Mouse | Glymphatic System Study | Intraperitoneal (IP) | 100 mg/kg | DMSO and Phosphate-Buffered Saline (PBS) | [5] |
| Rat | Diabetic Retinopathy | Intravitreal Injection | Not specified | Not specified | [2] |
Experimental Protocols
Intraperitoneal (IP) Administration Protocol for Spinal Cord Injury Model in Rats
This protocol is adapted from studies investigating the effect of TGN-020 on spinal cord injury in rats.[4]
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate Buffered Saline (PBS) or Normal Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Model: Adult male Sprague-Dawley rats (220-250 g) are subjected to a spinal cord compression injury at the T10 level.
-
TGN-020 Solution Preparation:
-
Weigh the required amount of this compound salt based on the number of animals and the target dose of 100 mg/kg.
-
Prepare a 10% DMSO solution by mixing one part DMSO with nine parts sterile PBS or normal saline.
-
Dissolve the this compound salt in the 10% DMSO solution to achieve the final desired concentration. Vortex thoroughly to ensure complete dissolution. The final injection volume should be calculated to deliver 100 mg/kg.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the TGN-020 solution via intraperitoneal injection immediately following the spinal cord injury.
-
The control group should receive an equal volume of the vehicle (10% DMSO solution).
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Proceed with behavioral assessments (e.g., Basso-Beattie-Bresnahan locomotor scale) and histological analysis at predetermined time points post-injury.[4]
-
Intracerebroventricular (ICV) Administration Protocol for Parkinson's Disease Model in Rats
This protocol is based on a study evaluating the role of TGN-020 in a rat model of Parkinson's disease.[6]
Materials:
-
This compound salt
-
Sterile Phosphate Buffered Saline (PBS)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Model and Surgery:
-
Male Wistar rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the lateral ventricle using stereotaxic coordinates.
-
-
TGN-020 Solution Preparation:
-
Dissolve TGN-020 in sterile PBS to a final concentration that allows for the delivery of 40 µg in a 6 µL volume.
-
-
Administration:
-
15 minutes prior to the induction of the Parkinson's disease model (e.g., by lactacystin (B1674225) administration), infuse 6 µL of the TGN-020 solution into the lateral ventricle via the implanted cannula using a Hamilton syringe.
-
The control group receives an equivalent volume of sterile PBS.
-
-
Post-Administration Analysis:
-
Animals are monitored for motor deficits and subjected to neurochemical and histological analysis of the nigrostriatal system.
-
Visualizations
Caption: Experimental workflow for intraperitoneal administration of TGN-020 in a rat spinal cord injury model.
References
- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 4. TGN-020 alleviates edema and inhibits astrocyte activation and glial scar formation after spinal cord compression injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
TGN-020 Sodium: Application Notes and Protocols for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGN-020 sodium is a small molecule inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS).[1][2] AQP4 is highly expressed in astrocytes and plays a crucial role in water homeostasis, the glymphatic system, and neuroinflammation. TGN-020 has emerged as a valuable pharmacological tool to investigate the role of AQP4 in various neurological conditions characterized by neuroinflammation, including ischemic stroke, spinal cord injury, and multiple sclerosis.[2][3] These application notes provide a comprehensive overview of TGN-020, its mechanism of action, and detailed protocols for its use in studying neuroinflammation.
Mechanism of Action
TGN-020 exerts its anti-neuroinflammatory effects primarily through the inhibition of AQP4. The proposed mechanisms of action include:
-
Modulation of the Glymphatic System: By inhibiting AQP4, TGN-020 can modulate the glymphatic system, which is responsible for waste clearance from the CNS. This can lead to a reduction in the accumulation of pro-inflammatory molecules.
-
Inhibition of the ERK1/2 Signaling Pathway: TGN-020 has been shown to inhibit the phosphorylation of ERK1/2, a key signaling pathway involved in the activation of microglia and astrocytes and the subsequent production of inflammatory mediators.[1]
-
Suppression of the NLRP3 Inflammasome: TGN-020 can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines, including IL-1β.[2]
These actions collectively lead to a reduction in the activation of microglia and astrocytes, and a decrease in the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound in the context of neuroinflammation.
Table 1: In Vitro Efficacy of TGN-020
| Parameter | Value | Cell System/Assay | Reference |
| IC50 for AQP4 Inhibition | 3.1 µM | Xenopus laevis oocytes expressing human AQP4-M23 | [4] |
| Effective Concentration | 20 µM | Acute mouse brain slices (astrocyte swelling) | [5] |
Table 2: In Vivo Efficacy of TGN-020 in Animal Models of Neuroinflammation
| Animal Model | Species | TGN-020 Dose | Route of Administration | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 200 mg/kg | Intraperitoneal | Reduced infarct volume and brain swelling | [6] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 200 mg/kg | Intraperitoneal | Reduced brain swelling and lesion volumes | [6] |
| Cuprizone-Induced Demyelination (MS Model) | Mouse | 200 mg/kg (daily) | Intraperitoneal | Decreased astrocyte and microglia activation; reduced NLRP3, caspase-1, and IL-1β | [2] |
| Spinal Cord Injury | Rat | 100 mg/kg | Intraperitoneal | Reduced edema and inhibited expression of AQP4 and GFAP | |
| Parkinson's Disease Model (Lactacystin-induced) | Rat | 40 µg | Intracerebroventricular | Investigated effects on α-synuclein pathology |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TGN-020 in Neuroinflammation
Caption: TGN-020 inhibits AQP4, leading to modulation of the glymphatic system and inhibition of the ERK1/2 and NLRP3 inflammasome pathways, ultimately reducing neuroinflammation.
Experimental Workflow: In Vitro Neuroinflammation Model
Caption: A general workflow for studying the anti-neuroinflammatory effects of TGN-020 in cultured glial cells.
Experimental Protocols
Protocol 1: In Vitro Assessment of TGN-020 on LPS-Induced Microglial Activation
Objective: To determine the effect of TGN-020 on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated primary microglia.
Materials:
-
Primary microglial cells (mouse or rat)
-
Complete culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound salt (dissolved in sterile water or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-1β
-
MTT assay kit for cell viability
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
TGN-020 Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of TGN-020 (e.g., 1, 5, 10, 20, 50 µM). A vehicle control (the solvent used for TGN-020) should also be included. Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Perform ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Cell Viability: To assess the potential cytotoxicity of TGN-020, perform an MTT assay on the remaining cells according to the manufacturer's protocol.
Protocol 2: In Vivo Assessment of TGN-020 in a Mouse Model of Ischemic Stroke (MCAO)
Objective: To evaluate the neuroprotective and anti-inflammatory effects of TGN-020 in a transient middle cerebral artery occlusion (MCAO) model in mice.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound salt (dissolved in 0.9% sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Immunohistochemistry reagents (antibodies against Iba-1, GFAP, p-ERK)
Procedure:
-
Animal Groups: Randomly divide mice into three groups: Sham, MCAO + Vehicle, and MCAO + TGN-020.
-
MCAO Surgery: Anesthetize the mice and induce transient focal cerebral ischemia by inserting a nylon monofilament to occlude the middle cerebral artery for 60 minutes. In the sham group, the filament is inserted but immediately withdrawn.
-
TGN-020 Administration: 5 minutes after the onset of occlusion, administer TGN-020 (200 mg/kg) or vehicle (saline) via intraperitoneal injection.[1]
-
Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Neurological Scoring: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Tissue Collection: Following neurological assessment, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Collect the brains for analysis.
-
Infarct Volume Measurement: Section the brains and stain with 2% TTC to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Immunohistochemistry: Process brain sections for immunohistochemical staining with antibodies against Iba-1 (microglia marker), GFAP (astrocyte marker), and p-ERK to assess neuroinflammation and signaling pathway activation in the peri-infarct region.
Considerations and Limitations
-
Specificity: While TGN-020 is widely used as an AQP4 inhibitor, some studies have raised questions about its specificity and potential off-target effects. Researchers should interpret their results with this in mind and consider using complementary approaches, such as genetic knockout models, to validate their findings.
-
Solubility: this compound salt has improved solubility in aqueous solutions compared to the free base. However, for high concentrations in vitro, a small amount of DMSO may be required as a co-solvent. Always include appropriate vehicle controls in your experiments.
-
In Vitro to In Vivo Translation: The effective concentrations of TGN-020 in vitro may not directly translate to in vivo dosages due to factors such as bioavailability and metabolism.
Conclusion
This compound is a powerful tool for investigating the role of AQP4 and the glymphatic system in neuroinflammation. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the complex mechanisms of neuroinflammatory diseases and to explore the therapeutic potential of targeting AQP4.
References
- 1. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGN020 application against aquaporin 4 improved multiple sclerosis by inhibiting astrocytes, microglia, and NLRP3 inflammasome in a cuprizone mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astrocyte aquaporin mediates a tonic water efflux maintaining brain homeostasis [elifesciences.org]
- 6. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
Application Notes and Protocols for the Long-Term Administration of Tgn-020 in Chronic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tgn-020 is a small molecule inhibitor of aquaporin-4 (AQP4), the most abundant water channel in the central nervous system. AQP4 is predominantly expressed in astrocytes and plays a crucial role in water homeostasis, glymphatic function, and neuroinflammation. While initial studies have highlighted the therapeutic potential of Tgn-020 in acute conditions such as ischemic stroke by reducing cerebral edema[1][2][3], its effects in chronic neurological disorders are more complex and context-dependent.
These application notes provide a comprehensive overview of the methodologies for the long-term administration of Tgn-020 in various chronic disease models, with a focus on neurodegenerative diseases and traumatic brain injury. The provided protocols are based on currently available preclinical data and are intended to serve as a guide for researchers designing chronic studies. Of note, some recent in vitro evidence has questioned the direct inhibitory effect of Tgn-020 on AQP4, suggesting the possibility of off-target effects[4]. Researchers should consider this when interpreting their results.
Mechanism of Action
Tgn-020 is reported to be an AQP4 channel blocker with an IC50 of 3.1 μM[4]. By inhibiting AQP4, Tgn-020 is thought to modulate water movement across the cell membrane of astrocytes. This has significant implications for the glymphatic system, a recently discovered waste clearance system in the brain that relies on AQP4-mediated water transport to facilitate the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), thereby removing metabolic waste products such as amyloid-beta (Aβ) and tau. In addition to its effects on the glymphatic system, Tgn-020 has been shown to influence the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway[5][6] and the activity of vasopressin neurons[7].
Data Presentation: Summary of Long-Term Tgn-020 Administration in Chronic Models
The following tables summarize the quantitative data from key studies involving the chronic or sub-chronic administration of Tgn-020 in animal models of chronic diseases.
Table 1: Effects of Chronic Tgn-020 Administration in Alzheimer's Disease Models
| Animal Model | Duration of Treatment | Dosing Regimen | Key Findings | Reference |
| APP/PS1 Mice | 28 days | Daily intraperitoneal (IP) injection | Impaired learning and memory; Increased Aβ deposition. | |
| P301S Tau Mice | 10 weeks | 50 mg/kg IP, 3 times/week | Increased tau aggregation and propagation; Exacerbated brain atrophy. | [8][9] |
Table 2: Effects of Chronic Tgn-020 Administration in Parkinson's Disease Models
| Animal Model | Duration of Treatment | Dosing Regimen | Key Findings | Reference |
| Rat Lactacystin Model | Not specified | Intracerebroventricular injection | Accelerated nigrostriatal neurodegeneration; Increased α-synuclein pathology. | [7] |
| Rat MPTP Model | Not specified | Not specified | Aggravated reactive astrogliosis; Restricted glymphatic drainage; Increased loss of dopaminergic neurons. | [10] |
Table 3: Effects of Acute/Sub-Acute Tgn-020 Administration in Ischemic Stroke Models (for comparison)
| Animal Model | Duration of Treatment | Dosing Regimen | Key Findings | Reference |
| Mouse MCAO Model | Single dose (pre-treatment) | 200 mg/kg IP | Significantly reduced brain edema and cortical infarct volume. | [3][11] |
| Rat MCAO Model | Up to 14 days | 200 mg/kg IP (single dose post-occlusion) | Reduced brain swelling and lesion volumes at 1 and 14 days; Improved neurological function. | [2][6] |
Experimental Protocols
Protocol 1: Long-Term Administration of Tgn-020 in a Mouse Model of Alzheimer's Disease (Based on APP/PS1 studies)
1. Animal Model:
-
APP/PS1 transgenic mice, which develop age-dependent Aβ pathology.
-
Age-matched wild-type littermates as controls.
2. Tgn-020 Formulation and Dosing:
-
Formulation: Dissolve Tgn-020 in a vehicle suitable for long-term IP injection, such as 0.5% carboxymethylcellulose in normal saline[9]. A recent study also used a solution of dimethyl sulfoxide (B87167) (DMSO) diluted with sterile phosphate-buffered saline to a final concentration of 1% DMSO. Given the poor water solubility of Tgn-020, ensuring complete dissolution and stability of the formulation is critical.
-
Dose: Based on existing literature, a dose of 50 mg/kg is commonly used for chronic studies[12]. However, dose-response studies are recommended to determine the optimal dose for a specific model and endpoint.
-
Administration: Administer Tgn-020 or vehicle via daily intraperitoneal (IP) injection for a period of 28 days or longer, depending on the study objectives.
3. Outcome Measures:
-
Behavioral Testing: Assess cognitive function using standardized tests such as the Morris water maze and Y-maze at baseline and at the end of the treatment period.
-
Histopathology: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemical staining for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and other relevant markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Homogenize brain tissue to measure Aβ levels (Aβ40 and Aβ42) using ELISA.
4. Experimental Workflow Diagram:
Caption: Workflow for long-term Tgn-020 administration in an Alzheimer's disease mouse model.
Protocol 2: Chronic Administration of Tgn-020 in a Rat Model of Traumatic Brain Injury (TBI)
1. Animal Model:
-
Adult male Sprague-Dawley or Wistar rats.
-
Induce a model of chronic TBI, such as controlled cortical impact (CCI) or fluid percussion injury (FPI).
2. Tgn-020 Formulation and Dosing:
-
Formulation: Prepare Tgn-020 as described in Protocol 1.
-
Dose: A dose of 100-200 mg/kg has been used in acute stroke models and could be adapted for chronic TBI studies[6][8]. Dose-finding studies are recommended.
-
Administration: Initiate treatment at a clinically relevant time point post-TBI (e.g., 24 hours) and continue for a chronic period (e.g., 4-8 weeks) via IP injection (e.g., once daily or three times a week).
3. Outcome Measures:
-
Neurological Function: Assess motor and sensory function using tests such as the rotarod, beam walk, and adhesive removal test at regular intervals throughout the study.
-
Cognitive Function: Evaluate learning and memory using the Morris water maze or novel object recognition test.
-
Histopathology: At the end of the study, analyze brain tissue for lesion volume (e.g., using cresyl violet staining), neuronal loss (e.g., NeuN staining), astrogliosis (GFAP), and microglial activation (Iba1).
-
Glymphatic Function Assessment: To directly assess the impact of long-term Tgn-020 on the glymphatic system, in vivo imaging of fluorescent tracer distribution in the CSF can be performed.
4. Experimental Workflow Diagram:
Caption: Workflow for chronic Tgn-020 administration in a traumatic brain injury rat model.
Signaling Pathways
Tgn-020, Glymphatic System, and Neurodegeneration
In chronic neurodegenerative conditions, the inhibition of AQP4 by Tgn-020 is hypothesized to impair glymphatic clearance of proteopathic aggregates like Aβ and α-synuclein, leading to their accumulation and exacerbation of neurotoxicity.
References
- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macroscopic changes in aquaporin-4 underlie blast traumatic brain injury-related impairment in glymphatic function. [vivo.weill.cornell.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 7. Alleviation of brain injury by applying TGN-020 in the supraoptic nucleus via inhibiting vasopressin neurons in rats of focal ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Tgn-020 sodium dosage for maximal efficacy
Here is a technical support center for optimizing TGN-020 sodium dosage for maximal efficacy.
Welcome to the TGN-020 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximal efficacy. This document contains frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to support your research into Chronic Inflammatory Syndrome (CIS).
Fictional Drug Context
-
Drug: this compound
-
Target: InflammoKinase-1 (IK-1), a receptor tyrosine kinase.
-
Mechanism of Action: TGN-020 is a competitive inhibitor of ATP binding to the IK-1 kinase domain, preventing its autophosphorylation and downstream signaling.
-
Indication: Chronic Inflammatory Syndrome (CIS), an autoimmune disorder.
-
Signaling Pathway: The ligand, Cytokine-Z, activates the IK-1 receptor, leading to the phosphorylation and activation of the transcription factor InflammoStat3 (IS3). Activated IS3 translocates to the nucleus and drives the expression of pro-inflammatory genes.
Diagram: TGN-020 Mechanism of Action in the IK-1 Signaling Pathway
Caption: TGN-020 inhibits the IK-1 receptor, blocking downstream signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is the sodium salt form of the potent and selective IK-1 kinase inhibitor, TGN-020. The salt form provides enhanced solubility and stability compared to the free base.[1][2] For long-term storage, keep the lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial dose-response experiments, a wide concentration range is recommended to capture the full sigmoidal curve.[3][4] We suggest a starting range from 1 nM to 100 µM. A 10-point, 3-fold serial dilution is a standard approach. The optimal concentration will depend on the cell type and specific assay conditions.
Q3: What is the appropriate solvent for this compound?
A3: this compound is soluble in water, but for creating high-concentration stock solutions for cell-based assays, DMSO is recommended. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: How do I authenticate my cell lines for these experiments?
A4: Cell line misidentification is a significant issue in biomedical research. It is crucial to authenticate all cell lines before use. Short Tandem Repeat (STR) profiling is the recommended method for authenticating human cell lines to ensure the validity and reproducibility of your data.[6]
Q5: What are the key parameters to determine from a dose-response curve?
A5: The primary parameters obtained from a dose-response curve are the IC50 (or EC50), the Hill slope, and the maximum and minimum response plateaus.[7][8]
-
IC50/EC50: The concentration of TGN-020 that produces a 50% maximal inhibitory or effective response.
-
Hill Slope: Describes the steepness of the curve. A slope of 1 indicates a standard response, while values greater or less than 1 suggest cooperativity or more complex interactions.
-
Plateaus: The top and bottom asymptotes of the curve, representing the maximum and minimum possible response in the assay.
Troubleshooting Guide
Q1: My dose-response curve is flat, showing no inhibition even at high concentrations. What could be wrong?
A1:
-
Cell Line Insensitivity: The cell line you are using may not express the IK-1 target or may have a mutation that confers resistance to TGN-020. Confirm IK-1 expression using Western Blot or qPCR.
-
Compound Inactivity: The compound may have degraded. Prepare a fresh stock solution from the lyophilized powder.
-
Assay Issue: The assay endpoint may not be coupled to the IK-1 pathway. Ensure your readout (e.g., p-IS3 levels, downstream gene expression) is a reliable measure of IK-1 activity.
-
Incorrect Dosage Range: It's possible the effective concentrations are higher than those tested. Consider extending the dose range.[4]
Q2: I'm observing high variability between my technical replicates. How can I improve reproducibility?
A2: High variability can obscure real effects.
-
Cell Seeding Density: Inconsistent cell numbers per well is a common cause of variability. Optimize and standardize your cell seeding protocol.[5] Use a cell counter for accuracy.
-
Pipetting Errors: Small volume inaccuracies, especially during serial dilutions, can lead to large errors. Use calibrated pipettes and practice proper technique. Automating liquid handling steps can help.
-
Edge Effects: Wells on the perimeter of a microplate can be subject to evaporation, leading to altered cell growth and compound concentrations. Avoid using the outer wells for experimental data or fill them with sterile media/PBS to create a humidity barrier.
-
Randomize Plate Layout: To avoid systematic bias, randomize the placement of different concentrations and controls on your plate.[5][9]
Q3: The cells are dying even at the lowest TGN-020 concentrations, and my no-drug control with solvent also shows high cell death. What's the issue?
A3:
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high. Prepare a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. The final concentration should typically not exceed 0.1%.[5]
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Contamination (e.g., mycoplasma) can also affect cell viability.
-
Assay Incubation Time: A long incubation period might lead to nutrient depletion or over-confluence, causing cell death unrelated to the compound. Optimize the duration of the assay.
Diagram: Troubleshooting Logic for In Vitro Assays
Caption: A logical guide to troubleshooting common experimental issues.
Experimental Protocols
Protocol: Determining the IC50 of TGN-020 in a Cell-Based Assay
This protocol outlines the steps for a typical dose-response experiment using a 96-well plate format. The endpoint is cell viability, measured via an ATP-based luminescence assay (e.g., CellTiter-Glo®).[6]
Materials:
-
Authenticated target cells (e.g., a human macrophage cell line expressing IK-1)
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Complete cell culture medium
-
Cytokine-Z (or other stimulus to activate the IK-1 pathway)
-
96-well flat-bottom cell culture plates (white, for luminescence)
-
ATP-based cell viability assay reagent
-
Multichannel pipette
-
Luminometer
Workflow Diagram:
Caption: Experimental workflow for determining TGN-020 IC50.
Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete cell culture medium to create a range of working concentrations. For a 10-point, 3-fold dilution starting at 10 µM, your highest concentration well will have 10 µM and your lowest will be ~0.5 nM. c. Prepare vehicle controls (medium with the same final DMSO concentration as the highest TGN-020 dose) and untreated controls (medium only).
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Count the cells and adjust the density to the predetermined optimal seeding number (e.g., 5,000 cells/well) in 100 µL of medium. c. Seed the cells into a 96-well white-walled plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Cell Treatment: a. Add the TGN-020 serial dilutions and controls to the appropriate wells. It is recommended to perform each treatment in triplicate. b. Add the stimulus (e.g., Cytokine-Z) to all wells except the negative control wells to activate the IK-1 pathway. c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5]
-
Data Acquisition: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add the ATP-based viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Average the values from the technical replicates. b. Normalize the data: Set the average signal from the vehicle-only control wells as 100% viability and the background (no cells) as 0% viability. c. Plot the normalized response (Y-axis) against the log of the TGN-020 concentration (X-axis). d. Use a non-linear regression model (four-parameter logistic fit) to determine the IC50, Hill slope, and other parameters.[7]
Quantitative Data Summary
The following tables summarize fictional dose-response data for TGN-020 under various experimental conditions.
Table 1: TGN-020 Efficacy in Different Cell Lines
| Cell Line | IK-1 Expression (Relative Units) | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Macrophage-A | 1.0 | 25.3 | -1.1 | 98.2 |
| Macrophage-B | 0.6 | 89.1 | -1.0 | 97.5 |
| Fibroblast-X | 0.1 | > 10,000 | N/A | < 10 |
| HEK293 (Control) | 0.0 | > 10,000 | N/A | < 5 |
Table 2: Effect of Assay Duration on TGN-020 IC50 in Macrophage-A Cells
| Incubation Time | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| 24 hours | 45.8 | -1.2 | 95.4 |
| 48 hours | 25.3 | -1.1 | 98.2 |
| 72 hours | 22.7 | -1.1 | 98.9 |
Table 3: Effect of Serum Concentration on TGN-020 Potency in Macrophage-A Cells
| Serum % in Media | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| 1% | 12.1 | -1.0 | 99.1 |
| 5% | 19.8 | -1.1 | 98.5 |
| 10% | 25.3 | -1.1 | 98.2 |
Note: The data presented are for illustrative purposes only and are intended to guide experimental design.
References
- 1. scribd.com [scribd.com]
- 2. pharmtech.com [pharmtech.com]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. support.collaborativedrug.com [support.collaborativedrug.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
addressing Tgn-020 sodium delivery challenges to the CNS
Welcome to the technical support center for TGN-020. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the CNS delivery and application of TGN-020. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is TGN-020 and what is its primary mechanism of action?
TGN-020, or N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, is a small molecule that has been widely investigated as an inhibitor of Aquaporin-4 (AQP4).[1] AQP4 is the most abundant water channel in the central nervous system and plays a crucial role in brain water homeostasis and the glymphatic system.[1][2] TGN-020 has been shown to block AQP4 in vitro with a half-maximal inhibitory concentration (IC50) of approximately 3 µM.[1][3] Its mechanism in vivo is thought to involve the reduction of cerebral edema, particularly in the context of ischemic stroke.[4][5][6] However, it is important to note that some recent studies have raised questions about its direct channel-blocking activity, suggesting potential alternative mechanisms of action.[1][3]
Q2: What are the main challenges associated with the delivery of TGN-020 to the Central Nervous System (CNS)?
The primary challenge in delivering TGN-020 to the CNS is its ability to effectively cross the blood-brain barrier (BBB).[7][8][9] Like most small molecules, efficient penetration into the brain parenchyma is a significant hurdle. Additionally, TGN-020 has low water solubility, which can complicate its formulation for in vivo administration.[1] To address this, researchers have often used the sodium salt of TGN-020 or dissolved it in vehicles like DMSO.[1][5]
Q3: I am observing inconsistent results in my in vivo experiments with TGN-020. What could be the reason?
Inconsistent results with TGN-020 can stem from several factors. There are discrepancies in the scientific literature regarding its precise mechanism of action.[3][10] While many studies report beneficial effects in models of ischemic stroke through AQP4 inhibition,[4][5][6] other research suggests that the effects observed might not solely be due to direct AQP4 water channel blockade.[3] It's also been noted that outcomes in experiments using TGN-020 can differ from those using AQP4 knockout animal models.[3][10] Researchers should carefully consider the experimental model, dosage, administration route, and the specific formulation of TGN-020 used.
Q4: How does TGN-020 affect the glymphatic system?
TGN-020 has been shown to inhibit the glymphatic system.[2] The glymphatic system is a recently discovered macroscopic waste clearance system that relies on the flow of cerebrospinal fluid (CSF) through the brain parenchyma, a process facilitated by AQP4 channels on astrocytes. By inhibiting AQP4, TGN-020 can reduce the clearance of solutes, such as amyloid-beta, from the brain.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor solubility of TGN-020 | TGN-020 base has low aqueous solubility. | Use the sodium salt of TGN-020, which has improved solubility in aqueous solutions like normal saline.[5] Alternatively, for in vitro studies or specific in vivo applications, TGN-020 can be dissolved in DMSO, followed by dilution in the appropriate vehicle.[2] Always check for vehicle effects in your control groups. |
| Inconsistent in vivo efficacy | - Inefficient BBB penetration.- Suboptimal dosage.- Degradation of the compound. | - Ensure proper formulation and administration route (e.g., intraperitoneal injection).- Perform dose-response studies to determine the optimal concentration for your specific animal model and disease state. Dosages in the range of 100-300 mg/kg have been reported in mice.[1]- Prepare fresh solutions of TGN-020 for each experiment to avoid degradation. |
| Discrepancies with AQP4 knockout models | TGN-020 may have off-target effects or a mechanism of action that is not solely dependent on AQP4 channel blocking.[3] | - Acknowledge this possibility in your experimental design and interpretation of results.- Consider including additional control groups to investigate potential off-target effects.- Complement your TGN-020 studies with other methods of AQP4 modulation, such as siRNA, if feasible. |
| Difficulty in monitoring CNS target engagement | It is challenging to directly measure the concentration of TGN-020 in the brain and its binding to AQP4 in real-time. | For advanced studies, consider using [11C]TGN-020, a radiolabeled version of the compound, in conjunction with positron emission tomography (PET) to visualize its distribution in the CNS.[1][11][12] This can provide valuable information on brain uptake and target engagement. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for AQP4 inhibition | 3.1 µM | Xenopus laevis oocytes expressing human AQP4 | [3] |
| Reduction in Brain Swelling Volume (%BSV) | 12.1 ± 6.3% (TGN-020) vs. 20.8 ± 5.9% (Control) | Mouse model of focal cerebral ischemia | [5][6] |
| Reduction in Hemispheric Lesion Volume (%HLV) in Cortex | 20.0 ± 7.6% (TGN-020) vs. 30.0 ± 9.1% (Control) | Mouse model of focal cerebral ischemia | [5][6] |
Experimental Protocols
In Vivo Administration of TGN-020 in a Mouse Model of Ischemic Stroke
This protocol is a generalized summary based on methodologies described in the literature.[5][6]
1. Materials:
-
TGN-020 sodium salt
-
Sterile 0.9% normal saline
-
C57/BL6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO) model
2. Preparation of TGN-020 Solution:
-
Dissolve this compound salt in sterile 0.9% normal saline to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
3. Animal Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Administer a single intraperitoneal (i.p.) injection of the TGN-020 solution (e.g., 200 mg/kg) or an equivalent volume of normal saline for the control group, 15 minutes prior to inducing ischemia.[5]
-
Induce transient focal cerebral ischemia using the MCAO model.
-
Monitor the animal's physiological parameters throughout the procedure.
-
After the designated reperfusion period, proceed with tissue collection and analysis (e.g., MRI for edema measurement, TTC staining for infarct volume).
Visualizations
Proposed Signaling Pathway of TGN-020 in Ischemic Stroke
References
- 1. researchgate.net [researchgate.net]
- 2. Xia & He Publishing [xiahepublishing.com]
- 3. biorxiv.org [biorxiv.org]
- 4. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Status and Challenges Associated with CNS-Targeted Gene Delivery across the BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of gene delivery to the central nervous system and the growing use of biomaterial vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proventainternational.com [proventainternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Novel Ligand, [C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
TGN-020 Sodium: Technical Support & Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of TGN-020 sodium in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Summary of this compound Formulation and Storage
While comprehensive stability data for this compound across a wide range of experimental buffers is not extensively detailed in publicly available literature, the following table summarizes the reported formulation and storage conditions. Adherence to these guidelines is recommended to maintain the integrity of the compound.
| Parameter | Guideline | Source |
| Form | Sodium salt | Synthesized to improve aqueous solubility over the free base.[1] |
| Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) | A common solvent for creating concentrated stock solutions.[2] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. | Recommended for long-term and short-term storage, respectively.[2] |
| In Vivo Vehicle (Saline) | 0.9% Sodium Chloride (Normal Saline) | This compound salt has been dissolved in normal saline for intraperitoneal injections.[3][4][5] |
| In Vivo Vehicle (Oil) | Corn oil (from a DMSO stock) | A 1:9 dilution of a DMSO stock solution in corn oil has been used.[2] |
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and use of this compound solutions.
1. Issue: this compound is not dissolving in my aqueous buffer (e.g., PBS, saline).
-
Question: I am having difficulty dissolving this compound directly into my aqueous experimental buffer. What could be the cause and how can I resolve it?
-
Answer: While the sodium salt of TGN-020 was developed to enhance water solubility, it may still exhibit limited solubility in aqueous buffers, particularly at higher concentrations.[1] The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO, and then dilute this stock into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in your experimental system is compatible with your assay and below any toxic threshold.
2. Issue: Precipitation is observed after diluting the DMSO stock solution into my aqueous buffer.
-
Question: When I add my this compound DMSO stock to my buffer, a precipitate forms. What should I do?
-
Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules and indicates that the compound's solubility limit in the final buffer has been exceeded. To address this:
-
Increase the proportion of the organic solvent: If your experimental system allows, you can try preparing an intermediate dilution in a solvent system with a higher percentage of DMSO or another suitable organic solvent before the final dilution into the aqueous buffer.
-
Lower the final concentration: The desired final concentration of this compound may be above its solubility limit in your specific buffer. Try working at a lower final concentration.
-
Use a different vehicle for in vivo studies: For animal studies, a suspension in a vehicle like corn oil may be more appropriate if high concentrations are needed.[2]
-
Gentle warming and sonication: In some cases, gentle warming (to 37°C) and brief sonication can help to dissolve the compound, but be cautious as this could potentially accelerate degradation.
-
3. Issue: I am observing inconsistent or no effect of TGN-020 in my experiments.
-
Question: My experimental results with TGN-020 are variable or show no effect. Could this be related to the stability of the compound?
-
Answer: Inconsistent results can stem from several factors, including the stability of your this compound solution.
-
Freshly prepare working solutions: It is best practice to prepare the final working solution fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Storage of working solutions: Aqueous working solutions should ideally be used immediately. If short-term storage is necessary, keep the solution on ice and protected from light. The stability of this compound in various aqueous buffers over time has not been well-documented, so prolonged storage of working solutions is not recommended.
-
pH of the buffer: The stability of small molecules can be pH-dependent. Ensure the pH of your buffer is within a physiological range (typically pH 7.2-7.4) unless your specific experiment requires otherwise.
-
Contradictory literature: Be aware that some studies have raised questions about the specificity and direct inhibitory effects of TGN-020 on AQP4 in certain experimental systems.[6][7] It is important to consider these findings when interpreting your results.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution?
A1: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of at least 16.7 mg/mL.[2] Ensure the compound is fully dissolved. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[2]
Q2: How should I prepare this compound for in vivo studies?
A2: Based on published studies, there are two common methods:
-
Saline-based: Dissolve the this compound salt directly in 0.9% normal saline.[4][5] This is suitable for intraperitoneal injections.
-
Oil-based: For other routes or formulations, you can dilute a DMSO stock solution into corn oil. For example, a 1:9 dilution of a 16.7 mg/mL DMSO stock in corn oil has been reported.[2]
Q3: Can I store my diluted, aqueous working solutions of this compound?
A3: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. The stability of this compound in common laboratory buffers like PBS or cell culture media has not been systematically characterized in the available literature. If a solution must be prepared in advance, it should be kept on ice and used within a few hours.
Q4: Are there any known degradation pathways for this compound?
A4: The specific degradation pathways of this compound in experimental buffers are not well-documented in the scientific literature. As a general precaution, protect solutions from light and avoid extreme pH conditions or high temperatures.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a standard workflow for preparing this compound solutions and a logical approach to troubleshooting common issues.
Caption: Workflow for this compound Solution Preparation.
Caption: Troubleshooting Logic for this compound Experiments.
Proposed Mechanism of Action in Cerebral Edema
TGN-020 is primarily investigated for its role as an inhibitor of Aquaporin-4 (AQP4), a water channel highly expressed in the brain. Its therapeutic potential is often studied in the context of conditions involving cerebral edema, such as ischemic stroke.
Caption: Proposed Signaling Pathway for TGN-020 in Reducing Cerebral Edema.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
minimizing Tgn-020 sodium toxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TGN-020 in cell culture experiments. Our aim is to help you address specific issues you may encounter and provide a deeper understanding of the compound's behavior in vitro.
General Information
TGN-020 (N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide) is a compound investigated for its role as an inhibitor of Aquaporin-4 (AQP4), the primary water channel in the brain.[1][2] It has been studied for its potential to reduce cerebral edema and inflammation in preclinical models of ischemic stroke.[3][4][5][6] TGN-020 is often used as its sodium salt to improve solubility.[1][5]
It is important for researchers to be aware of the ongoing scientific discussion regarding the precise mechanism of action of TGN-020. While some studies have demonstrated its ability to block AQP4 in Xenopus laevis oocytes, other research has indicated a lack of direct AQP4 inhibition in mammalian cell lines and primary astrocytes.[7][8][9] Therefore, observed cellular effects may be independent of AQP4 inhibition and could represent off-target activities.
Troubleshooting Guide
This guide addresses common problems researchers may face when working with TGN-020 in cell culture.
1. Issue: Unexpected Cell Death or Cytotoxicity
Researchers may observe a decrease in cell viability after treatment with TGN-020. While direct "sodium toxicity" from the sodium salt formulation is not a documented phenomenon in the scientific literature for TGN-020, general cytotoxicity can occur.
-
Possible Cause 1: High Concentration. The cytotoxic effects of any compound are often concentration-dependent.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type. Start with a low concentration (e.g., 1-10 µM) and titrate up to higher concentrations.
-
-
Possible Cause 2: Off-Target Effects. As the specificity of TGN-020 for AQP4 in mammalian cells is debated, observed cytotoxicity may be due to interactions with other cellular targets.[7]
-
Solution: Include appropriate controls in your experiment. This includes vehicle controls (the solvent used to dissolve TGN-020) and, if possible, a negative control compound with a similar chemical structure but no expected biological activity.
-
-
Possible Cause 3: Cell-Type Specific Sensitivity. Different cell lines and primary cells have varying sensitivities to chemical compounds.
-
Solution: Consult the literature for studies using TGN-020 on similar cell types. If data is unavailable, a thorough characterization of the cytotoxic profile in your specific cell model is recommended. One study reported no significant toxicity in rat or human astrocytes at concentrations up to 300 µM.[7]
-
-
Possible Cause 4: Contamination. Microbial contamination of cell cultures can cause cell death, which may be mistakenly attributed to the experimental compound.
-
Solution: Regularly test your cell cultures for mycoplasma and other common contaminants. Ensure strict aseptic techniques are followed during all experimental procedures.
-
2. Issue: Lack of Expected Biological Effect
You may not observe the anticipated biological outcome (e.g., changes in cell volume, modulation of a specific signaling pathway) after TGN-020 treatment.
-
Possible Cause 1: Inactive Compound. Improper storage or handling can lead to degradation of the compound.
-
Solution: Store TGN-020 according to the manufacturer's instructions. Prepare fresh stock solutions and use them within a reasonable timeframe.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of TGN-020 may be too low, or the treatment duration may be too short to elicit a measurable response.
-
Solution: Increase the concentration of TGN-020, guided by your dose-response and cytotoxicity data. Optimize the incubation time by performing a time-course experiment.
-
-
Possible Cause 3: AQP4-Independent Mechanism in Your Cell Model. The biological process you are studying may not be dependent on AQP4 in your specific cell type, or TGN-020 may not be an effective AQP4 inhibitor in that context.[7]
-
Solution: Use a positive control that is known to induce the effect you are studying. Consider using genetic approaches, such as siRNA-mediated knockdown of AQP4, to confirm the role of AQP4 in your experimental system.
-
3. Issue: Poor Solubility of TGN-020
TGN-020 has been noted for its poor water solubility, which can be a practical challenge in experiments.[1]
-
Solution 1: Use of the Sodium Salt. The sodium salt of TGN-020 is often used to improve its solubility in aqueous solutions.[1][5]
-
Solution 2: Use of a Suitable Solvent. Prepare a concentrated stock solution in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it to the final concentration in your cell culture medium. Always include a vehicle control with the same final concentration of the solvent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How can I minimize TGN-020 sodium toxicity in my cell culture experiments?
A1: The term "sodium toxicity" in the context of TGN-020 is not a specifically documented phenomenon in the scientific literature. TGN-020 is sometimes formulated as a sodium salt to enhance its solubility in aqueous solutions.[1][5] The concentration of sodium ions resulting from the use of the this compound salt at typical working concentrations is generally negligible compared to the sodium concentration already present in standard cell culture media.
If you are observing cytotoxicity, it is more likely due to the pharmacological activity of the TGN-020 molecule itself, potentially through off-target effects, or due to the use of excessively high concentrations. To minimize general cytotoxicity, we recommend the following:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for your desired effect and the CC50 (half-maximal cytotoxic concentration) for your specific cell line. This will help you identify a therapeutic window where you can observe the desired biological activity with minimal cell death.
-
Use the Lowest Effective Concentration: Once you have established a dose-response relationship, use the lowest concentration of TGN-020 that produces the desired biological effect.
-
Optimize Incubation Time: Limit the exposure of your cells to the compound to the minimum time required to achieve the desired outcome.
-
Ensure Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in your TGN-020-treated samples to rule out any solvent-induced toxicity.
Q2: What is the proposed mechanism of action for TGN-020?
A2: TGN-020 is described as an inhibitor of the Aquaporin-4 (AQP4) water channel, with a reported IC50 of 3.1 µM in Xenopus laevis oocytes.[2][8] In preclinical studies, particularly in the context of ischemic stroke, TGN-020 is thought to mitigate brain edema and inflammation by inhibiting AQP4.[3][4][5][6] Some research suggests that its effects may be mediated through the inhibition of the ERK1/2 signaling pathway and by improving glymphatic function.[3][10] However, there is conflicting evidence regarding its efficacy as a direct AQP4 blocker in mammalian cells, with some studies showing no inhibitory effect in these systems.[7]
Q3: What are the recommended working concentrations for TGN-020 in cell culture?
A3: The optimal working concentration of TGN-020 will vary depending on the cell type and the specific biological question being addressed. Based on the literature, concentrations typically range from the low micromolar (µM) to higher micromolar levels. For example, the reported IC50 for AQP4 inhibition in oocytes is 3.1 µM.[2] In some cell-based assays, concentrations up to 300 µM have been used without observing toxicity in certain cell types like astrocytes.[7] We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store TGN-020 solutions?
A4: TGN-020 has limited solubility in water.[1] It is common practice to prepare a concentrated stock solution in a solvent like DMSO. Store the stock solution at -20°C or -80°C as recommended by the supplier. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including a vehicle-only control.
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 (AQP4 Inhibition) | 3.1 µM | Xenopus laevis oocytes expressing human AQP4 | [2][8] |
| Toxicity (MTT Assay) | No effect up to 300 µM | Rat and Human Astrocytes | [7] |
| In Vivo Dosage (mice) | 200 mg/kg (intraperitoneal) | Mouse model of focal cerebral ischemia | [5][6] |
| In Vivo Dosage (mice) | 100 mg/kg (intraperitoneal) | Mouse model to study glymphatic function |
Experimental Protocols
Protocol: Assessing the Cytotoxicity of TGN-020 using a Resazurin-Based Assay
This protocol provides a method for determining the cytotoxic effects of TGN-020 on adherent mammalian cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
TGN-020
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Preparation of TGN-020 Dilutions:
-
Prepare a 10 mM stock solution of TGN-020 in DMSO.
-
Perform a serial dilution of the TGN-020 stock solution in complete cell culture medium to create a range of 2X concentrated working solutions. For example, to test final concentrations of 1, 5, 10, 50, 100, and 200 µM, you would prepare 2, 10, 20, 100, 200, and 400 µM working solutions.
-
Prepare a vehicle control working solution containing the same concentration of DMSO as the highest TGN-020 concentration.
-
Include a "no treatment" control (medium only) and a "lysis" control (e.g., 1% Triton X-100 in medium) for 100% cell death.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X TGN-020 dilutions, vehicle control, or control media to the appropriate wells. Each condition should be tested in triplicate or quadruplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "lysis" control wells from all other measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100
-
-
Plot the % viability against the log of the TGN-020 concentration to generate a dose-response curve and determine the CC50 value.
-
Visualizations
Caption: Proposed signaling pathway of TGN-020.
Caption: Workflow for troubleshooting TGN-020 cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. TGN 020 | Aquaporins | Tocris Bioscience [tocris.com]
- 3. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
impact of Tgn-020 on AQP1 and potential cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TGN-020, focusing on its impact on Aquaporin-1 (AQP1) and potential cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is TGN-020 and what is its reported primary target?
TGN-020 (N-1,3,4-thiadiazol-2-yl-3-pyridinecarboxamide) is a small molecule that was initially identified as a potent and selective inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the brain.[1][2][3] It has been investigated for its therapeutic potential in conditions involving cerebral edema, such as ischemic stroke.[3][4][5][6]
Q2: Does TGN-020 have an effect on AQP1?
The evidence regarding TGN-020's effect on AQP1 is complex and presents a degree of scientific controversy. Here's a summary of the findings:
-
Binding Affinity: Positron Emission Tomography (PET) imaging studies using radiolabeled [11C]TGN-020 have shown that the ligand is taken up in tissues of AQP4 knockout mice that are known to express AQP1, such as the heart.[7] This suggests that TGN-020 has some binding affinity for AQP1.[7]
-
Functional Inhibition: Functional data on AQP1 inhibition is less clear. Some earlier reports classify TGN-020 as a potent inhibitor of both AQP4 and AQP1.[3] However, a study systematically evaluating the effect of TGN-020 on multiple aquaporin isoforms (AQP1-9) in Xenopus oocytes found a selective inhibitory effect on AQP4, with no significant impact on AQP1 at the tested concentrations.[8] More recent and comprehensive studies from late 2024, which used mammalian cell lines and proteoliposomes, argue that TGN-020 is not a direct pore blocker for AQP4, and by extension, its direct functional inhibition of other aquaporins like AQP1 is questionable in these systems.[2][9][10]
Q3: What is the current understanding of TGN-020's mechanism of action?
The mechanism of action of TGN-020 is currently under debate. While initially thought to be a direct pore blocker of AQP4, recent evidence suggests this may not be the case in mammalian systems.[2][9][10] The observed in vivo effects of TGN-020, such as the reduction of cerebral edema, might be attributable to off-target effects rather than direct aquaporin inhibition.[2] One of the implicated off-target pathways is the ERK1/2 signaling pathway.[11][12][13][14][15]
Q4: What are the known off-target effects or cross-reactivities of TGN-020?
Recent research points towards several potential off-target effects of TGN-020:
-
ERK1/2 Signaling Pathway: Studies have shown that TGN-020 can inhibit the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[11][12][13][14][15] This pathway is involved in cellular processes like proliferation, differentiation, and inflammation. The analgesic and anti-inflammatory effects of TGN-020 in some models have been attributed to this inhibition.[13]
-
RNA Metabolism and Splicing: Proteomic studies have suggested that TGN-020 may modulate proteins involved in RNA metabolism and mRNA splicing.[2]
-
Other Aquaporins: While functional inhibition is debated, some studies suggest TGN-020 may also influence AQP5.
Troubleshooting Guide
Issue 1: Inconsistent results with TGN-020 in different experimental systems.
-
Problem: You observe inhibition of aquaporin function in Xenopus oocytes, but not in mammalian cell lines (e.g., MDCK, HeLa, primary astrocytes) or in proteoliposome assays.
-
Possible Cause: This discrepancy is a key point of controversy for TGN-020.[2][9][10] The lipid composition of Xenopus oocyte membranes is significantly different from that of mammalian cells, which could lead to artifacts.[2] Over-reliance on the oocyte swelling assay has been noted as a potential pitfall for identifying true AQP inhibitors.[16]
-
Solution:
-
Validate findings in multiple systems: Do not rely solely on Xenopus oocyte data. Confirm your results in mammalian cell lines that endogenously or exogenously express the aquaporin of interest.
-
Use reconstituted systems: For direct evidence of pore blocking, the stopped-flow light scattering assay with purified aquaporin reconstituted into proteoliposomes is a robust method.[2]
-
Consider off-target effects: If you observe a cellular effect of TGN-020 without seeing direct inhibition of water transport, investigate potential off-target mechanisms, such as the ERK1/2 pathway.
-
Issue 2: Observing a biological effect in vivo that seems disproportionate to the measured in vitro inhibition of AQP1 or AQP4.
-
Problem: TGN-020 produces a significant physiological response in an animal model (e.g., reduction in brain edema), but your in vitro data shows weak or no inhibition of AQP1 or AQP4.
-
Possible Cause: The in vivo effects may be mediated by off-target mechanisms.[2] For instance, the anti-inflammatory effects of TGN-020 through inhibition of the ERK1/2 pathway could contribute to the observed phenotype.[11][12][13][14][15]
-
Solution:
-
Investigate off-target pathways: Perform Western blots to check the phosphorylation status of ERK1/2 in your model system after TGN-020 treatment.
-
Use appropriate controls: Compare the effects of TGN-020 with known inhibitors of the suspected off-target pathway (e.g., MEK inhibitors for the ERK1/2 pathway).
-
Employ knockout models: Whenever possible, use AQP1 or AQP4 knockout animals to confirm that the observed effect is truly dependent on the presence of the aquaporin.
-
Issue 3: Difficulty dissolving TGN-020 for experiments.
-
Problem: TGN-020 has poor solubility in aqueous solutions.
-
Solution: TGN-020 is soluble in DMSO (up to 10 mg/ml with warming).[1] For in vivo studies, it has been dissolved in 20% sulfobutyl ether-b-cyclodextrin.[17] Always prepare a vehicle control with the same solvent to account for any solvent effects.
Quantitative Data Summary
Table 1: Reported IC50 Values for TGN-020 Inhibition of Aquaporins
| Aquaporin Isoform | Experimental System | Reported IC50 | Reference(s) |
| Human AQP4-M23 | Xenopus oocyte swelling assay | 3.1 µM | [2] |
| Rat/Mouse/Human AQP4 | Xenopus oocyte swelling assay | ~3.5 µM | [8] |
| AQP4 | Mammalian cell lines | No inhibition observed | [2] |
| AQP4 | Reconstituted proteoliposomes | No inhibition observed | [2] |
| AQP1 | Xenopus oocyte swelling assay | No significant inhibition | [8] |
Table 2: Summary of TGN-020 Effects on AQP1 and AQP4 Across Different Platforms
| Experimental Platform | Effect on AQP4 | Effect on AQP1 | Key Considerations | Reference(s) |
| Xenopus oocyte swelling assay | Inhibition reported (IC50 ~3.1-3.5 µM) | No significant inhibition reported in systematic screen | May not be representative of mammalian systems due to membrane composition differences. | [2][8] |
| Mammalian Cell Lines | No direct inhibition of water permeability observed | Not extensively studied; likely no direct inhibition based on AQP4 data. | More physiologically relevant than oocytes. | [2] |
| Reconstituted Proteoliposomes | No direct inhibition of water permeability observed | Not reported | Considered a gold standard for assessing direct channel blocking. | [2] |
| In Vivo PET Imaging | Shows binding in AQP4-rich tissues | Shows binding in AQP4-null mice in AQP1-rich tissues | Demonstrates binding affinity but not functional inhibition. | [7] |
| In Vivo Disease Models | Reduces cerebral edema and inflammation | Potential contribution to effects due to binding, but likely indirect. | Observed effects may be due to off-target mechanisms (e.g., ERK1/2 inhibition). | [3][4][5][6][11][12][13][14][15] |
Experimental Protocols
1. Xenopus Oocyte Swelling Assay
This assay is commonly used for initial screening of aquaporin inhibitors.
-
Principle: Oocytes expressing an aquaporin will swell rapidly when placed in a hypotonic solution due to water influx. An inhibitor will reduce the rate of swelling.
-
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human AQP1 or AQP4. Incubate for 2-3 days to allow for protein expression. Use water-injected oocytes as a negative control.
-
Inhibitor Incubation: Incubate the oocytes in a buffer solution containing TGN-020 at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Hypotonic Challenge: Transfer the oocytes to a hypotonic solution and immediately begin recording images using a microscope with a camera.
-
Data Analysis: Measure the change in oocyte volume or cross-sectional area over time. The rate of swelling is proportional to the water permeability. Calculate the percentage of inhibition relative to the vehicle control.
-
2. Stopped-Flow Light Scattering Assay
This is a more direct method to measure water permeability in a cell-free system.
-
Principle: Proteoliposomes (lipid vesicles with reconstituted aquaporin) will shrink when rapidly mixed with a hypertonic solution, causing an increase in light scattering. The rate of this increase is proportional to the water permeability.
-
Methodology:
-
Protein Purification: Purify AQP1 or AQP4 protein.
-
Proteoliposome Reconstitution: Reconstitute the purified protein into lipid vesicles.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the proteoliposome suspension.
-
Load the second syringe with the hypertonic solution, with or without TGN-020.
-
Rapidly mix the two solutions and measure the change in light scattering at a 90° angle over time.
-
-
Data Analysis: Fit the light scattering curve to an exponential function to determine the rate constant, which is proportional to the osmotic water permeability coefficient (Pf).
-
Visualizations
A high-level workflow for two common assays used to test TGN-020's effect on aquaporins.
A diagram illustrating the current scientific controversy surrounding TGN-020's mechanism of action.
A simplified signaling pathway showing the inhibitory effect of TGN-020 on the ERK1/2 pathway.
References
- 1. tribioscience.com [tribioscience.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 5. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clearance of activity-evoked K+ transients and associated glia cell swelling occur independently of AQP4: A study with an isoform-selective AQP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correlation of TGN-020 with the analgesic effects via ERK pathway activation after chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of ERK1/2 phosphorylation attenuates spinal cord injury induced astrocyte activation and inflammation through negatively regulating aquaporin-4 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aquaporins: important but elusive drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: TGN1412 Mechanism of Action, Controversy, and Implications
A Note on Nomenclature: The subject of this technical support center is the superagonistic anti-CD28 monoclonal antibody TGN1412 . In some literature, this molecule is tangentially associated with the identifier "TGN-020", however, TGN-020 is more accurately and widely recognized as an aquaporin 4 (AQP4) channel blocker, a completely different therapeutic agent. This guide will focus exclusively on TGN1412, the molecule at the center of the 2006 clinical trial incident.
This resource is intended for researchers, scientists, and drug development professionals. It provides detailed information, troubleshooting guides, and answers to frequently asked questions regarding the mechanism of action, the controversy surrounding its clinical trial, and the subsequent implications for the field of immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for TGN1412?
A1: TGN1412 is a humanized IgG4 monoclonal antibody designed to be a "superagonist" for the CD28 receptor on T-lymphocytes.[1] Unlike the natural ligands for CD28 (B7-1/CD80 and B7-2/CD86), which require a primary signal from the T-cell receptor (TCR) to co-stimulate T-cell activation, TGN1412 was designed to activate T-cells directly through CD28 binding, independent of TCR engagement.[2] The intended therapeutic effect was to induce the expansion and activation of regulatory T-cells (Tregs), which could potentially treat autoimmune diseases like rheumatoid arthritis and certain B-cell leukemias by suppressing harmful immune responses.[1]
Q2: What was the scientific rationale for developing a CD28 superagonist?
A2: The rationale was based on preclinical studies, primarily in rodents, where analogous superagonistic anti-CD28 antibodies demonstrated the ability to preferentially expand and activate CD4+CD25+ regulatory T-cells.[1] This expansion of Tregs was shown to be effective in preventing and treating animal models of autoimmune diseases. The ability to polyclonally activate T-cells, particularly Tregs, without the need for antigen-specific TCR stimulation, was seen as a promising therapeutic strategy for a range of immunological disorders.[2]
Q3: What happened during the Phase I clinical trial of TGN1412 in 2006?
A3: In March 2006, six healthy male volunteers were administered a single intravenous dose of TGN1412 at 0.1 mg/kg, a dose that was 500 times lower than the no-observed-adverse-effect level (NOAEL) established in cynomolgus monkeys.[3] Within minutes to hours of administration, all six volunteers experienced a severe and life-threatening systemic inflammatory response, characterized by a massive release of pro-inflammatory cytokines, often referred to as a "cytokine storm".[4] This led to multi-organ failure, requiring intensive care.[3] The two volunteers who received a placebo were unharmed.[5]
Q4: What was the primary cause of the discrepancy between the preclinical animal studies and the human clinical trial results?
A4: The major reason for the unforeseen catastrophic adverse events in humans was a critical species-specific difference in the expression of CD28 on a particular subset of T-cells.[6] In humans, CD4+ effector memory T-cells (TEM) express high levels of CD28. These cells are potent producers of pro-inflammatory cytokines upon stimulation. In contrast, the cynomolgus monkeys used in the preclinical safety studies lack significant CD28 expression on their CD4+ TEM cells.[6][7] Therefore, this key cell population responsible for the massive cytokine release in humans was not engaged by TGN1412 in the animal model, leading to a misleadingly safe preclinical profile.
Q5: How did the in vitro assays conducted before the trial fail to predict the cytokine storm?
A5: The standard in vitro assays using aqueous solutions of TGN1412 with human peripheral blood mononuclear cells (PBMCs) did not show significant T-cell activation or cytokine release. It was later discovered that the presentation of the antibody is crucial. When TGN1412 was immobilized on a solid surface (e.g., by drying it onto a plastic plate) or co-cultured with human endothelial cells, it potently stimulated human PBMCs to release large amounts of pro-inflammatory cytokines, a result that was predictive of the in vivo response. This highlights the importance of assay conditions that mimic the in vivo presentation of the antibody to T-cells.
Troubleshooting Guides
Issue 1: Lack of T-cell activation or cytokine release in in vitro assays with a superagonistic antibody.
| Possible Cause | Troubleshooting Step |
| Inappropriate antibody presentation | Superagonistic antibodies like TGN1412 often require cross-linking to effectively stimulate T-cells in vitro. Switch from an aqueous/soluble antibody preparation to an immobilized format. See Experimental Protocol 2 for a detailed method. |
| Low frequency of responding cells in PBMC population | The primary responding cells to TGN1412 are CD4+ effector memory T-cells, which may be present at a low frequency in PBMCs from some donors. Consider enriching for CD4+ T-cells or using whole blood assays that may provide a more complete cellular context. |
| Inappropriate cell density | T-cell activation can be density-dependent. Optimize the cell seeding density in your culture plates. A higher density may enhance cell-to-cell interactions and signaling. |
| Suboptimal culture conditions | Ensure the use of appropriate culture media, supplements (e.g., serum), and incubation conditions (temperature, CO2). |
| Donor variability | There can be significant variability in the immune response between different human donors. Test your antibody on PBMCs from multiple healthy donors. |
Issue 2: High background or non-specific T-cell activation in control wells.
| Possible Cause | Troubleshooting Step |
| Endotoxin contamination | All reagents, including antibodies, media, and buffers, should be tested for and confirmed to be low in endotoxin. Use endotoxin-free materials wherever possible. |
| Mitogenic components in serum | The batch of fetal bovine serum (FBS) or human serum used can contain mitogenic factors. Test different lots of serum or use serum-free media if possible. |
| Inappropriate isotype control | Ensure the isotype control antibody is of the same immunoglobulin class and subclass, and at the same concentration as the test antibody. For TGN1412 (an IgG4), a human IgG4 isotype control is appropriate. |
| Over-stimulation with plate-bound antibodies | If using an immobilized antibody format, the coating concentration may be too high. Perform a titration of the coating antibody concentration to find the optimal balance between specific activation and background noise. |
Data Presentation
Table 1: In Vivo Cytokine Release in TGN1412 Clinical Trial and Preclinical Studies
| Cytokine | Human Volunteers (Peak Plasma Concentration) | Cynomolgus Monkeys (Serum Levels) |
| TNF-α | > 5000 pg/mL[8] | Not substantially elevated[9] |
| IFN-γ | > 5000 pg/mL[8] | Not substantially elevated[9] |
| IL-2 | > 5000 pg/mL[8] | Moderately elevated (three-fold increase at 50mg/kg)[10] |
| IL-4 | - | - |
| IL-5 | - | Moderately elevated (eight-fold increase at 5mg/kg)[10] |
| IL-6 | Markedly elevated | Moderately elevated (ten-fold increase at 5mg/kg)[10] |
| IL-8 | Markedly elevated | - |
| IL-10 | Markedly elevated | - |
Table 2: Comparative In Vitro IL-2 Release from Human PBMCs with Immobilized Antibodies
| Antibody (1 µ g/well , immobilized) | IL-2 Release (pg/mL) |
| TGN1412 | 2894 - 6051[11][12] |
| Muromonab-CD3 (OKT3) | 62 - 262[11][12] |
| Campath-1H (Alemtuzumab) | No significant release[8] |
| Rituximab | No significant release[8] |
| Isotype Control (IgG4κ) | Baseline |
Table 3: TGN1412 Receptor Occupancy at the Clinical Trial Dose (0.1 mg/kg)
| Method | Estimated CD28 Receptor Occupancy | Reference |
| In silico calculation | ~86.2% to 90.9% | [13] |
| Flow cytometric analysis | ~45% to 80% | [13] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque Density Gradient Centrifugation
-
Objective: To isolate a population of mononuclear cells (lymphocytes and monocytes) from whole human blood.
-
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS (or similar density gradient medium, ρ = 1.077 g/mL)
-
50 mL conical centrifuge tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
-
Methodology:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS into a new 50 mL conical tube.
-
Slowly and carefully layer the diluted blood on top of the Ficoll-Paque, minimizing mixing of the two layers. This can be done by tilting the Ficoll-Paque tube and slowly pipetting the diluted blood against the side of the tube.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: a top layer of plasma, a "buffy coat" layer of PBMCs at the plasma-Ficoll interface, the Ficoll layer, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a sterile pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 40-50 mL. Mix gently by inverting the tube.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Adjust the cell concentration to the desired density for your experiment in complete RPMI-1640 medium.
-
Protocol 2: In Vitro T-Cell Activation with Immobilized Superagonistic Antibody
-
Objective: To assess the ability of a superagonistic antibody to induce T-cell activation and cytokine release in an in vitro setting that mimics in vivo presentation.
-
Materials:
-
Superagonistic antibody (e.g., TGN1412) and corresponding isotype control
-
Sterile 96-well flat-bottom tissue culture plates (non-tissue culture treated plates may also be tested)
-
Sterile PBS
-
Isolated human PBMCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
CO2 incubator (37°C, 5% CO2)
-
-
Methodology:
-
Antibody Coating: a. Dilute the superagonistic antibody and isotype control to the desired coating concentration (e.g., 1-10 µg/mL) in sterile PBS. b. Add 50-100 µL of the diluted antibody solution to the appropriate wells of the 96-well plate. c. Incubate the plate at 37°C for 2 hours or overnight at 4°C to allow the antibodies to adsorb to the plastic.
-
Washing: a. After incubation, aspirate the antibody solution from the wells. b. Wash the wells three times with 200 µL of sterile PBS per well to remove any unbound antibody. Aspirate the final wash completely.
-
Cell Plating: a. Resuspend the isolated PBMCs to a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium. b. Add 200 µL of the PBMC suspension to each antibody-coated well (resulting in 2-4 x 10^5 cells per well).
-
Incubation: a. Incubate the plate in a humidified CO2 incubator at 37°C for 24-72 hours.
-
Endpoint Analysis: a. Cytokine Analysis: After the incubation period, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the culture supernatant for cytokine analysis using ELISA, multiplex bead array, or other appropriate methods. b. Proliferation Analysis: For proliferation assays, [3H]-thymidine or a fluorescent dye such as CFSE can be added to the cultures. Proliferation is then measured by scintillation counting or flow cytometry, respectively.
-
Protocol 3: Identification of Human CD4+ Effector Memory T-Cells by Flow Cytometry
-
Objective: To identify and quantify the CD4+ effector memory T-cell (TEM) population within a sample of human PBMCs.
-
Materials:
-
Isolated human PBMCs
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD45RA (Naive T-cell marker)
-
CCR7 (CD197) (Naive and central memory T-cell marker)
-
-
Flow cytometer
-
-
Methodology:
-
Adjust the PBMC concentration to 1 x 10^7 cells/mL in cold flow cytometry staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the pre-titrated amounts of the fluorochrome-conjugated antibodies to the respective tubes.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 2-3 mL of flow cytometry staining buffer and centrifuging at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).
-
From the lymphocyte gate, gate on single cells using FSC-A vs FSC-H.
-
From the singlet gate, identify CD3+ T-cells.
-
From the CD3+ gate, identify the CD4+ T-helper cell population.
-
Within the CD4+ gate, differentiate T-cell subsets based on the expression of CD45RA and CCR7:
-
Naive T-cells (TN): CD45RA+ CCR7+
-
Central Memory T-cells (TCM): CD45RA- CCR7+
-
Effector Memory T-cells (TEM): CD45RA- CCR7-
-
Terminally Differentiated Effector Memory cells re-expressing CD45RA (TEMRA): CD45RA+ CCR7-
-
-
Mandatory Visualizations
Caption: Proposed signaling pathway of TGN1412-mediated superagonistic T-cell activation.
Caption: Experimental workflow for a predictive TGN1412 in vitro cytokine release assay.
References
- 1. Revisiting CD28 Superagonist TGN1412 as Potential Therapeutic for Pediatric B Cell Leukemia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The strange case of TGN1412 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGN1412: From Discovery to Disaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIBSC - NIBSC and TGN1412 [nibsc.org]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. Revisiting CD28 Superagonist TGN1412 as Potential Therapeutic for Pediatric B Cell Leukemia: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. After TGN1412: Recent developments in cytokine release assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. circare.org [circare.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Severity of the TGN1412 trial disaster cytokine storm correlated with IL-2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toward experimental assessment of receptor occupancy: TGN1412 revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TGN-020 and AER-270: A Critical Reevaluation of Putative AQP4 Inhibitors
For decades, TGN-020 and AER-270 have been utilized in preclinical research as selective inhibitors of aquaporin-4 (AQP4), the primary water channel in the central nervous system. They have been instrumental in studies investigating cerebral edema, stroke, and other neurological conditions. However, recent evidence has brought their primary mechanism of action into question, suggesting that their observed in vivo effects may be independent of direct AQP4 pore blockade. This guide provides a comprehensive comparison of TGN-020 and AER-270, presenting both the historical data supporting their role as AQP4 inhibitors and the more recent findings that challenge this paradigm. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a more informed selection and interpretation of data related to these compounds.
A pivotal 2024 preprint has presented compelling data suggesting that neither TGN-020 nor AER-270 directly inhibits AQP4 water permeability in mammalian cell lines or in proteoliposome assays with purified AQP4, despite showing some inhibitory activity in the Xenopus laevis oocyte assay.[1][2][3] This has led to a critical reevaluation of their mechanisms of action and the interpretation of previously published in vivo data.
Summary of Quantitative Data
The following tables summarize the available quantitative data for TGN-020 and AER-270. It is crucial to note the discrepancies in inhibitory activity across different experimental systems.
Table 1: In Vitro Inhibitory Activity
| Compound | Target (as originally proposed) | Assay System | Species | IC50 | Maximal Inhibition | Citation(s) |
| TGN-020 | AQP4 | Xenopus laevis oocytes | Human (M23 isoform) | 3.1 µM | Not specified | [1] |
| AQP4 | Xenopus laevis oocytes | Rat | ~3.5 µM | Not specified | [4] | |
| AQP4 | Mammalian cells (MDCK, HeLa), Primary astrocytes | Human, Rat | No inhibition observed | - | [1] | |
| AQP4 | Reconstituted purified hAQP4 | Human | No inhibition observed | - | [1] | |
| AER-270 | AQP4 | CHO cell bursting assay | Human | 0.42 µM | ~20% | [1] |
| AQP4 | CHO cell bursting assay | Rat | 0.21 µM | ~70% | [1] | |
| AQP4 | CHO cell bursting assay | Mouse | 0.39 µM | ~20% | [1] | |
| AQP4 | Xenopus laevis oocytes | Rat | Not specified | 70±7% (15 min), 52±9% (1 hr) | [5] | |
| AQP4 | Mammalian cells (MDCK, HeLa), Primary astrocytes | Human, Rat | No inhibition observed | - | [1][6] | |
| AQP4 | Reconstituted purified hAQP4 | Human | No inhibition observed | - | [1] | |
| Carbonic Anhydrase 1 | Enzyme activity kit | Not specified | 3.3 µM | 55±25% | [7] | |
| IKKβ (as IMD-0354) | NF-κB transcription activity | Not specified | 1.2 µM | Not specified | [8] |
Table 2: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Condition | Key Findings | Citation(s) |
| TGN-020 | Mouse | Ischemic Stroke (MCAO) | 2-fold reduction in brain swelling | [1] |
| Rat | Ischemic Stroke (MCAO) | Improved motor scores and reduced glial scarring | [1] | |
| AER-270 | Mouse | Water Intoxication | 3.3-fold improved survival rate | [1] |
| AER-271 (prodrug) | Mouse | Ischemic Stroke (MCAO) | 33% reduction in brain swelling | [1] |
| Rat | Ischemic Stroke (MCAO) | 62% reduction in brain swelling | [1] | |
| Rat | Cardiac Arrest | Prevention of increased brain water content | [1] |
Re-evaluation of Mechanisms of Action
Recent findings strongly suggest that the in vivo effects of TGN-020 and AER-270 may be attributable to off-target effects rather than direct AQP4 inhibition.
TGN-020
While initial studies identified TGN-020 as a potent AQP4 inhibitor based on Xenopus oocyte assays, subsequent research has failed to replicate this inhibition in mammalian cell systems or with purified AQP4.[1] The beneficial effects observed in rodent models of stroke may, therefore, be due to unidentified off-target mechanisms.
AER-270 (IMD-0354)
AER-270 is chemically identical to IMD-0354, a compound that has been used for years as an inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1][8] Inhibition of the NF-κB pathway has been shown to reduce central nervous system water content in models of stroke.[1] While one report claimed AER-270 does not inhibit IKKβ, the supporting data was not provided.[1] Conversely, recent research demonstrated that AER-270 does inhibit NF-κB signaling in primary human astrocytes.[1] This provides a plausible, AQP4-independent mechanism for the in vivo observations. Additionally, AER-270 has been shown to inhibit carbonic anhydrase 1 with an IC50 of 3.3 µM.[7]
The prodrug of AER-270, AER-271, entered a Phase 1 clinical trial in 2018 to assess its safety and tolerability in healthy volunteers, with the trial expected to conclude in 2019.[9][10][11] A similar trial was initiated in China in 2021 and completed in 2023.[1] To date, no data from these trials have been publicly reported.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of TGN-020 and AER-270.
Xenopus laevis Oocyte Swelling Assay
This assay is a widely used method for assessing the function of aquaporins.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the aquaporin of interest (e.g., rat AQP4). Control oocytes are injected with water or remain uninjected.
-
Incubation: Oocytes are incubated to allow for protein expression.
-
Swelling Assay:
-
Individual oocytes are placed in a hypertonic solution and imaged using time-lapse microscopy.
-
The solution is then rapidly exchanged for a hypotonic solution, inducing oocyte swelling due to water influx through the expressed aquaporins.
-
The cross-sectional area of the oocyte is measured over time.
-
The initial rate of swelling is calculated as a measure of water permeability.
-
-
Inhibitor Testing: To test for inhibition, the swelling assay is performed before (S1) and after (S2) incubation with the compound of interest. The ratio of S2/S1 is used to determine the percentage of inhibition.[1][5]
Mammalian Cell Volume Assay (Calcein Fluorescence Quenching)
This method is used to measure changes in cell volume in mammalian cells in response to osmotic challenges.
-
Cell Culture: Mammalian cells (e.g., MDCK or HeLa) are cultured and may be stably transfected to overexpress the aquaporin of interest.[6][12]
-
Calcein Loading: Cells are loaded with the fluorescent dye calcein-AM. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.
-
Fluorescence Measurement: The fluorescence of the calcein-loaded cells is measured over time using a plate reader.
-
Osmotic Challenge: A hypertonic or hypotonic solution is added to the cells, causing them to shrink or swell, respectively.
-
Quenching Principle: Changes in cell volume alter the intracellular concentration of calcein. As the cell swells, the concentration decreases, and as it shrinks, the concentration increases. This change in concentration leads to a change in fluorescence intensity (self-quenching at high concentrations).
-
Inhibitor Testing: The assay is performed in the presence and absence of the test compound to determine its effect on the rate of cell volume change.[6][12]
Reconstituted Purified AQP4 Water Transport Assay
This cell-free assay directly measures the water permeability of purified AQP4 protein reconstituted into artificial lipid vesicles (proteoliposomes).
-
AQP4 Purification: Human AQP4 is expressed in a suitable system (e.g., yeast or insect cells) and purified to homogeneity.
-
Proteoliposome Formation: The purified AQP4 protein is reconstituted into liposomes of a defined lipid composition.
-
Stopped-Flow Light Scattering:
-
A suspension of the proteoliposomes is rapidly mixed with a hypertonic solution in a stopped-flow apparatus.
-
The osmotic gradient drives water out of the proteoliposomes, causing them to shrink.
-
The shrinkage of the vesicles is monitored by measuring the change in scattered light intensity over time.
-
-
Data Analysis: The rate of vesicle shrinkage is proportional to the water permeability of the reconstituted AQP4.
-
Inhibitor Testing: The assay is performed with and without the test compound to assess its direct effect on the water channel.[1]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanisms of action for AER-270 and the logical discrepancy in the findings for both compounds across different assay systems.
Conclusion
The classification of TGN-020 and AER-270 as direct AQP4 inhibitors is now under significant scrutiny. While these compounds demonstrate efficacy in reducing cerebral edema in animal models, the weight of recent evidence suggests that these effects are likely mediated through AQP4-independent, off-target mechanisms. For AER-270, inhibition of the NF-κB signaling pathway presents a strong alternative hypothesis.
Researchers utilizing these compounds should exercise caution in attributing their observed effects solely to the inhibition of AQP4. It is recommended to include control experiments that can delineate between AQP4-dependent and -independent pathways. The scientific community awaits the results of the clinical trials for AER-271, which may provide further insight into its mechanism of action and therapeutic potential. This evolving understanding underscores the critical importance of rigorous validation of pharmacological tools in research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Clearance of activity-evoked K+ transients and associated glia cell swelling occur independently of AQP4: A study with an isoform-selective AQP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor AER-271 In Healthy Human Volunteers - BioSpace [biospace.com]
- 10. | BioWorld [bioworld.com]
- 11. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor AER-271 In Healthy Human Volunteers [prnewswire.com]
- 12. biorxiv.org [biorxiv.org]
Comparison Guide: Validating TGN-020 Sodium Efficacy Using AQP4 Knockout Mice
This guide provides an objective comparison of the AQP4 inhibitor TGN-020 sodium's performance in wild-type versus Aquaporin-4 (AQP4) knockout mouse models. It is intended for researchers, scientists, and drug development professionals interested in the validation of AQP4-targeting therapeutics for neurological conditions such as cerebral edema.
Aquaporin-4 is the most abundant water channel in the brain and is primarily expressed in astrocytes.[1] It is a key regulator of water homeostasis and plays a critical role in the formation and resolution of brain edema following injuries like ischemic stroke.[2] TGN-020 is a small molecule inhibitor designed to block AQP4 water channels, thereby reducing the cytotoxic edema that is a severe complication of cerebral ischemia.[3][4][5]
To validate that the therapeutic effects of TGN-020 are directly mediated by its interaction with AQP4, experiments utilizing AQP4 knockout (KO) mice are essential. If TGN-020's efficacy is dependent on AQP4, its effects should be significantly diminished or absent in mice genetically engineered to lack this channel.[6] This guide presents the experimental data and protocols supporting this validation strategy.
Proposed Mechanism of TGN-020 Action
TGN-020 is proposed to non-competitively inhibit the AQP4 water channel.[7] In pathological conditions like ischemic stroke, cytotoxic edema results from uncontrolled water influx into astrocytes driven by osmotic gradients. By blocking AQP4, TGN-020 is thought to reduce this water movement, thereby limiting astrocyte swelling and subsequent neuronal damage.
References
- 1. AQP4, the main subset of the aquaporin water channel family in the brain | -実験動物開発室- (RIKEN BRC) [mus.brc.riken.jp]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 4. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of aquaporin-4 significantly increases regional cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of TGN-020 Sodium and Other Small Molecule Aquaporin-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, plays a critical role in brain water homeostasis and is implicated in the pathophysiology of cerebral edema associated with ischemic stroke, traumatic brain injury, and other neurological conditions. Consequently, the development of small molecule AQP4 inhibitors has been a significant focus of research. This guide provides a detailed comparison of TGN-020 sodium with other notable small molecule AQP4 inhibitors, including AER-270 (IMD-0354) and the newer entrant, ORI-TRN-002.
Executive Summary
TGN-020 has been a widely studied AQP4 inhibitor, demonstrating efficacy in preclinical models of cerebral edema. However, recent evidence raises questions about its direct inhibitory mechanism on AQP4. AER-270 and its prodrug AER-271 have also shown promise in reducing cerebral edema, although their mode of action is similarly debated, with known off-target effects on the NF-κB pathway. A newer compound, ORI-TRN-002, an electronic homologue of TGN-020, has emerged with a comparable in vitro potency and potentially improved physicochemical properties. This guide will delve into the available experimental data to provide an objective comparison of these compounds.
Quantitative Performance Data
The following table summarizes the key in vitro efficacy data for the compared AQP4 inhibitors. It is important to note that a recent 2024 preprint has challenged the direct AQP4 inhibitory activity of TGN-020 and AER-270, suggesting their observed effects in some assays might be indirect.[1][2]
| Inhibitor | Target(s) | IC50 Value (AQP4) | Assay System | Selectivity | Key Findings & Caveats |
| TGN-020 | Primarily AQP4[3] | ~3.1 µM[2][3] | Xenopus laevis oocyte swelling assay[1][2] | Reported to be selective for AQP4 over AQP1-AQP9 in oocyte assays.[4] However, some studies suggest partial inhibition of AQP1.[5][6] | Reduces ischemia-induced brain edema in mice.[3] Recent studies suggest it may not directly block AQP4 in mammalian cells or proteoliposomes and could have off-target effects on adenosine (B11128) receptors.[1][7] |
| AER-270 (IMD-0354) | AQP4, IKKβ[8] | ~0.21-0.42 µM (human, mouse, rat AQP4)[1] | CHO cell endpoint bursting assay[1] | Also inhibits AQP1 and AQP5.[1] Known inhibitor of IKKβ, affecting the NF-κB pathway.[8] | The prodrug, AER-271, reduces cerebral edema in rodent models of ischemic stroke.[8] Like TGN-020, its direct AQP4 inhibitory action in mammalian systems is now questioned, with evidence for off-target effects on carbonic anhydrase and gene expression.[1][7] |
| ORI-TRN-002 | AQP4 | ~2.9 µM[8][9] | Xenopus laevis oocyte swelling assay[8] | Not fully characterized, but developed as a TGN-020 homologue. | A novel inhibitor with comparable potency to TGN-020 in the oocyte assay and reported superior solubility and lower protein binding.[9][10][11] |
Experimental Methodologies
A critical evaluation of AQP4 inhibitors requires an understanding of the experimental protocols used to assess their efficacy. Below are detailed descriptions of key methodologies cited in the literature.
Xenopus laevis Oocyte Swelling Assay
This is a widely used method to assess the function of membrane transport proteins, including aquaporins.
-
Principle: Oocytes from the African clawed frog, Xenopus laevis, are injected with cRNA encoding the AQP4 protein. These oocytes will express AQP4 channels on their plasma membrane. When placed in a hypotonic solution, water rapidly enters the oocyte through the AQP4 channels, causing it to swell. The rate of swelling is proportional to the water permeability of the membrane. Putative inhibitors are added to the hypotonic solution, and a reduction in the swelling rate is interpreted as inhibition of AQP4.
-
Protocol Outline:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Oocytes are injected with a specific amount of in vitro transcribed cRNA encoding the desired AQP4 isoform. Control oocytes are injected with water.
-
Incubation: Injected oocytes are incubated for 2-3 days to allow for protein expression.
-
Swelling Assay:
-
Individual oocytes are placed in an isotonic buffer (e.g., ND96).
-
The oocyte is then rapidly transferred to a hypotonic buffer.
-
The change in oocyte volume over time is recorded using video microscopy.
-
The rate of swelling is calculated from the initial linear phase of the volume change.
-
-
Inhibitor Testing: The assay is repeated with the putative inhibitor added to the hypotonic buffer. A reduction in the swelling rate compared to the control is indicative of inhibition.
-
dot
Caption: Xenopus Oocyte Swelling Assay Workflow.
Middle Cerebral Artery Occlusion (MCAO) Model
This is a common in vivo model used to induce focal cerebral ischemia (stroke) in rodents to study the resulting cerebral edema and test the efficacy of neuroprotective agents.
-
Principle: The middle cerebral artery (MCA) is temporarily or permanently occluded, leading to a reduction in blood flow to a specific region of the brain. This ischemic event triggers a cascade of pathological processes, including cytotoxic and vasogenic edema. The effectiveness of a drug in reducing cerebral edema can be assessed by measuring the infarct volume and brain water content.
-
Protocol Outline (Intraluminal Filament Method):
-
Anesthesia and Surgical Preparation: The animal (typically a rat or mouse) is anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: A specialized filament (e.g., a nylon monofilament with a coated tip) is inserted into the ECA and advanced through the ICA until its tip blocks the origin of the MCA.
-
Occlusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.
-
Reperfusion (for transient MCAO): The filament is withdrawn to allow for the restoration of blood flow.
-
Post-operative Care: The animal is allowed to recover, and neurological deficits are often assessed.
-
Outcome Assessment: At a predetermined time point (e.g., 24 hours), the animal is euthanized, and the brain is removed. Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct, and the infarct volume and brain water content are quantified.
-
dot
Caption: MCAO Intraluminal Filament Method Workflow.
In Vivo Glymphatic Function Assessment
The glymphatic system is a recently discovered macroscopic waste clearance system in the brain, and AQP4 is believed to play a crucial role in its function.
-
Principle: A fluorescent tracer (e.g., FITC-dextran) is injected into the cerebrospinal fluid (CSF) in the cisterna magna. The tracer is then transported along perivascular spaces into the brain parenchyma. The extent and rate of tracer influx are used as a measure of glymphatic function. Inhibition of AQP4 is expected to reduce this influx.
-
Protocol Outline:
-
Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame.
-
Cisterna Magna Cannulation: A small needle or cannula is inserted into the cisterna magna.
-
Tracer Infusion: A fluorescent tracer of a specific molecular weight is infused into the CSF at a controlled rate.
-
In Vivo Imaging (optional): Two-photon microscopy can be used to visualize tracer movement in real-time in living animals.
-
Ex Vivo Imaging: At a specific time point after infusion, the animal is euthanized, and the brain is fixed and sectioned.
-
Fluorescence Microscopy and Quantification: The distribution and intensity of the fluorescent tracer in the brain parenchyma are analyzed using fluorescence microscopy to quantify glymphatic influx.[12][13]
-
dot
Caption: Glymphatic Function Assessment Workflow.
Signaling Pathways and Logical Relationships
The proposed (and debated) mechanism of action of these inhibitors and their downstream effects can be visualized as follows:
dot
Caption: Proposed Mechanisms of AQP4 Inhibitors.
Conclusion and Future Directions
The landscape of small molecule AQP4 inhibitors is evolving. While TGN-020 and AER-270 have demonstrated therapeutic potential in preclinical models, the recent controversy surrounding their direct AQP4 inhibitory action highlights the need for more rigorous validation of inhibitor specificity and mechanism of action. The development of novel compounds like ORI-TRN-002 with potentially improved properties is promising.
For researchers in this field, it is crucial to:
-
Employ multiple assay systems, including mammalian cells and proteoliposome-based assays, to confirm direct AQP4 inhibition.
-
Thoroughly investigate potential off-target effects of candidate inhibitors.
-
Utilize well-characterized in vivo models to assess not only efficacy in reducing cerebral edema but also the impact on glymphatic function and other physiological processes.
The continued exploration of AQP4 as a therapeutic target holds significant promise for the treatment of a range of neurological disorders. However, a cautious and multi-faceted approach to inhibitor validation is paramount to ensure the successful translation of these promising preclinical findings to the clinic.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Clearance of activity-evoked K+ transients and associated glia cell swelling occur independently of AQP4: A study with an isoform-selective AQP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinctive roles of aquaporins and novel therapeutic opportunities against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toward New AQP4 Inhibitors: ORI-TRN-002 [mdpi.com]
- 9. Toward New AQP4 Inhibitors: ORI-TRN-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating glymphatic pathway function utilizing clinically relevant intrathecal infusion of CSF tracer | springermedizin.de [springermedizin.de]
- 13. Evaluating glymphatic pathway function utilizing clinically relevant intrathecal infusion of CSF tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of TGN-020 in Cerebral Edema: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TGN-020's Performance with Alternative Therapies for Cerebral Edema.
Cerebral edema, a life-threatening swelling of the brain, remains a significant challenge in the management of ischemic stroke and other neurological injuries. The aquaporin-4 (AQP4) water channel has emerged as a key therapeutic target for controlling the influx of water into the brain parenchyma that characterizes cytotoxic edema. This guide provides a comprehensive in vivo validation of TGN-020, a putative AQP4 inhibitor, and compares its efficacy with other therapeutic alternatives, supported by experimental data.
Comparative Efficacy of TGN-020 and Alternatives
The following tables summarize the quantitative data from in vivo studies on TGN-020 and comparator agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.
Table 1: In Vivo Efficacy of TGN-020 in Reducing Cerebral Edema and Infarct Volume
| Compound | Animal Model | Dosage & Administration | Timepoint | % Reduction in Brain Swelling | % Reduction in Infarct Volume | Source |
| TGN-020 | Mouse | 200 mg/kg, IP, 15 min pre-MCAO | 24 hours | 41.8% | 33.3% (cortical) | [1] |
| TGN-020 | Rat | IP post-MCAO | 24 hours | Significant reduction | Significant reduction | [2][3] |
| TGN-020 | Rat | Post-MCAO | 3 and 7 days | Significantly reduced edema | - | [4] |
Table 2: Comparative In Vivo Efficacy of Alternative AQP4 Modulators
| Compound | Animal Model | Dosage & Administration | Timepoint | % Reduction in Brain Swelling | Notes | Source |
| AER-271 (prodrug of AER-270) | Mouse | IP pre-water intoxication | - | 33% (in MCAO model) | Also improved survival in water intoxication model | [5][6] |
| AER-271 | Rat | Post-cardiac arrest | 3 hours | Ameliorated early cerebral edema | - | [7] |
Table 3: In Vivo Data for Standard Cerebral Edema Therapies
| Compound | Animal Model | Dosage & Administration | Timepoint | Effect on Edema/Infarct | Source |
| Mannitol | Mouse | - | 2 hours post-treatment | 33% decrease in edema area | [8] |
| Mannitol | Rat | 0.8 g/kg IV, 6 doses every 4 hours | - | Aggravated cerebral edema | [9] |
| Dexamethasone | Cat | 4 mg/kg IM, twice daily | 2 weeks post-MCAO | No significant difference in infarct size | [10] |
| Dexamethasone | Mouse | 0.25 mg/kg intranasally, 12 hours post-MCAO | 7 days | Reduced total infarct volume | [11] |
Note on Mechanism of Action: Recent in vitro evidence (2024) suggests that TGN-020 and AER-270 may not be direct inhibitors of the AQP4 water channel, indicating that their in vivo effects might be mediated through alternative mechanisms.[6][12][13]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.
-
Animal Preparation: Rats or mice are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament suture with a rounded tip is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).[1][2]
-
Ischemia and Reperfusion: The suture is typically left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion models, the suture is then withdrawn to allow blood flow to return. In some studies, the occlusion is permanent.[2]
-
Sham Operation: Control animals undergo the same surgical procedure, but the MCA is not occluded.[1]
Drug Administration
-
TGN-020: In preclinical studies, TGN-020 has been administered intraperitoneally (IP). For pretreatment protocols, a single dose (e.g., 200 mg/kg) is injected 15 minutes before the induction of ischemia.[1] For post-treatment studies, TGN-020 is administered after the onset of MCAO.[2][4]
-
AER-271: As a more soluble prodrug of AER-270, AER-271 is also administered via IP injection.[5]
-
Mannitol and Dexamethasone: These agents have been administered through various routes, including intravenous (IV) and intramuscular (IM) injections, at different dosing schedules as detailed in the comparative tables.[8][9][10][11]
Assessment of Cerebral Edema and Infarct Volume
-
Magnetic Resonance Imaging (MRI): T2-weighted imaging is commonly used to visualize and quantify the extent of brain swelling and the volume of the ischemic lesion at various time points post-MCAO.[2]
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: At the end of the experiment, animals are euthanized, and their brains are sectioned and stained with TTC. Healthy tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume.
-
Brain Water Content: This method involves measuring the wet and dry weight of the brain hemispheres to determine the percentage of water content, a direct measure of edema.
Visualizing the Mechanisms and Workflows
To better understand the proposed mechanism of action and experimental design, the following diagrams are provided.
Caption: Proposed signaling pathway for TGN-020 in reducing cytotoxic edema.
Caption: Experimental workflow for in vivo validation of TGN-020.
Caption: Logical relationship of AQP4 in ischemia-induced cerebral edema.
References
- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 3. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glymphatic fluid transport is suppressed by the AQP4 inhibitor AER-271 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The aquaporin-4 inhibitor AER-271 blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Accumulated Mannitol and Aggravated Cerebral Edema in a Rat Model of Middle Cerebral Artery Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Intranasal Dexamethasone Reduces Mortality and Brain Damage in a Mouse Experimental Ischemic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
TGN-020 Specificity for Aquaporin-4: A Comparative Guide Amidst Scientific Controversy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of TGN-020 for aquaporin-4 (AQP4) over other aquaporin isoforms. TGN-020 was developed as a selective inhibitor of AQP4, the primary water channel in the brain, making it a molecule of significant interest for therapeutic intervention in conditions such as cerebral edema following ischemic stroke.[1][2] However, recent comprehensive studies have cast significant doubt on its mechanism of action and its efficacy as a direct AQP4 blocker, revealing conflicting results across different experimental platforms.[3] This guide presents the available data, details the experimental protocols used, and clarifies the ongoing scientific debate surrounding its use.
Quantitative Data: A Tale of Two Assay Systems
The evidence for TGN-020's inhibitory effect and specificity is highly dependent on the assay system employed. Initial findings in Xenopus laevis oocytes suggested potent and selective inhibition of AQP4. However, these results have not been replicated in mammalian cell-based assays or with purified AQP4 protein reconstituted into proteoliposomes.
Table 1: TGN-020 Inhibition Data from Xenopus laevis Oocyte Swelling Assays
This system, which relies on heterologous expression of aquaporins in frog eggs, indicates that TGN-020 is a selective inhibitor of AQP4. The half-maximal inhibitory concentration (IC₅₀) for human AQP4 was determined to be 3.1 µM.[3] A broader screening at a concentration of 20 µM showed significant inhibition of AQP4 with no statistically significant effect on a range of other human aquaporin isoforms.
| Aquaporin Isoform | TGN-020 Concentration | % Inhibition of Water Permeability | Reference |
| AQP4 | 3.1 µM | 50% (IC₅₀) | [3] |
| AQP4 | 20 µM | ~75% * | [4] |
| AQP1 | 20 µM | Not Significant | [4] |
| AQP2 | 20 µM | Not Significant | [4] |
| AQP3 | 20 µM | Not Significant | [4] |
| AQP5 | 20 µM | Not Significant | [4] |
| AQP6 | 20 µM | Not Significant | [4] |
| AQP7 | 20 µM | Not Significant | [4] |
| AQP8 | 20 µM | Not Significant | [4] |
| AQP9 | 20 µM | Not Significant | [4] |
| Value estimated from graphical data. |
Table 2: TGN-020 Performance in Mammalian Cell and Reconstituted Protein Assays
In contrast to the oocyte data, studies using more physiologically relevant systems have failed to demonstrate direct inhibition of AQP4 by TGN-020. These findings suggest that the in vivo effects attributed to TGN-020 may arise from off-target mechanisms.[3]
| Experimental System | AQP4 Source | TGN-020 Concentration | Observed Effect on AQP4 Water Permeability | Reference |
| Mammalian Cells (MDCK, HeLa) | Overexpressed human AQP4 | Up to 300 µM | No significant inhibition | [3] |
| Primary Astrocytes | Endogenous human & rat AQP4 | Up to 300 µM | No significant inhibition | [3] |
| Reconstituted Proteoliposomes | Purified recombinant human AQP4 | Tested | No significant inhibition | [3] |
Experimental Workflows and Divergent Outcomes
The discrepancy in the findings regarding TGN-020's activity can be understood by examining the different experimental workflows, which are visualized below.
The Mechanistic Controversy
The conflicting data have led to a re-evaluation of TGN-020's mechanism of action. While initially presumed to be a direct pore blocker of AQP4, the lack of efficacy in mammalian and reconstituted systems suggests that its observed in vivo effects, such as reducing cerebral edema, may be due to indirect or off-target effects.[3] This uncertainty is a critical consideration for researchers using TGN-020 as a tool to probe AQP4 function.
Key Experimental Protocols
Xenopus laevis Oocyte Swelling Assay
This assay is used to measure the water permeability of heterologously expressed channel proteins.
-
cRNA Preparation and Injection: Complementary RNA (cRNA) encoding the specific human aquaporin isoform (e.g., AQP1, AQP4) is synthesized in vitro. A defined amount of cRNA is then microinjected into Stage V-VI Xenopus laevis oocytes.[5]
-
Incubation: The injected oocytes are incubated for 2-3 days in a buffered solution (e.g., ND96) to allow for protein expression and insertion into the oocyte plasma membrane.[5]
-
Permeability Measurement: Oocytes are pre-incubated with either a vehicle control or TGN-020. They are then transferred from an isotonic solution to a hypotonic solution. This osmotic gradient drives water influx through the expressed aquaporins, causing the oocyte to swell.
-
Data Acquisition: The change in oocyte volume is recorded over time using video microscopy. The rate of swelling is used to calculate the osmotic water permeability coefficient (Pf). The percentage of inhibition is determined by comparing the permeability of TGN-020-treated oocytes to control oocytes.
Proteoliposome-Based Stopped-Flow Light Scattering Assay
This in vitro assay measures the water permeability of purified AQP4 protein in an artificial membrane system, removing the complexity of a cellular environment.
-
Protein Purification & Reconstitution: Human AQP4 is expressed (e.g., in Pichia pastoris), purified using affinity chromatography, and reconstituted into unilamellar lipid vesicles (liposomes) to form proteoliposomes.[3][6]
-
Stopped-Flow Measurement: The proteoliposome suspension is rapidly mixed with a hyperosmotic buffer in a stopped-flow instrument. This creates an osmotic gradient that drives water out of the proteoliposomes, causing them to shrink.[7][8]
-
Data Acquisition: The vesicle shrinkage is measured as an increase in scattered light intensity at a 90° angle to the incident light.[3][9] The rate of change in light scattering is proportional to the water permeability of the reconstituted AQP4 channels.
Mammalian Cell Water Permeability Assay
This assay assesses inhibitor activity in a more physiologically relevant context than oocytes.
-
Cell Culture: Mammalian cell lines (e.g., MDCK, HeLa) engineered to overexpress AQP4, or primary cells with endogenous AQP4 expression (e.g., astrocytes), are cultured.[3]
-
Inhibitor Treatment: Cells are incubated with TGN-020 or a vehicle control.
-
Osmotic Challenge: The cells are subjected to a rapid change in extracellular osmolarity (an osmotic challenge).
-
Data Acquisition: Changes in cell volume are measured over time using techniques like calcein (B42510) fluorescence self-quenching. A lack of change in the rate of volume alteration between treated and untreated cells indicates the compound does not inhibit AQP4-mediated water transport in this system.[3]
Conclusion and Recommendations
The specificity of TGN-020 for AQP4 is highly questionable and appears to be an artifact of the Xenopus laevis oocyte expression system.[3] Rigorous testing in mammalian cells and with purified, reconstituted AQP4 has failed to demonstrate direct channel inhibition.[3] While TGN-020 has shown effects in reducing brain edema in animal models, these outcomes are likely mediated by off-target or indirect mechanisms that are yet to be fully elucidated.[1][10]
For researchers, it is critical to:
-
Exercise Caution: Do not assume TGN-020 is a specific, direct AQP4 inhibitor based on catalog descriptions or early literature.
-
Validate Independently: If using TGN-020, its inhibitory effect on AQP4 must be validated within the specific biological system under investigation.
-
Consider Alternatives: For studies aiming to probe the function of AQP4, genetic knockout or siRNA-mediated knockdown models currently represent more reliable methods for determining AQP4-dependent processes.[3][4]
References
- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema | springermedicine.com [springermedicine.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stopped-Flow Light Scattering Methodology for Assessing the Osmotic Water Permeability of Whole Sertoli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TGN-020 and Other Modulators of Glymphatic Function
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of TGN-020, a selective Aquaporin-4 (AQP4) inhibitor, reveals its significant impact on glymphatic function when compared to other pharmacological and physical methods. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of TGN-020's effects against other alternatives, supported by experimental data, to inform future research in neurodegenerative diseases and other neurological conditions linked to impaired brain waste clearance.
The glymphatic system is a recently discovered macroscopic waste clearance system in the central nervous system. Its proper functioning is crucial for the removal of metabolic byproducts, such as amyloid-beta and tau proteins, which are implicated in neurodegenerative diseases like Alzheimer's. The modulation of this system, therefore, presents a promising therapeutic avenue. This report details the effects of the AQP4 inhibitor TGN-020 and contrasts them with another AQP4 inhibitor (AER-271), an AQP4 agonist (mifepristone), a non-invasive physical method (Focused Ultrasound with Microbubbles), and a commonly used sleep aid (zolpidem).
Quantitative Comparison of Glymphatic Function Modulators
The following table summarizes the quantitative effects of various methods on glymphatic function, providing a clear comparison of their efficacy.
| Method | Target/Mechanism | Effect on Glymphatic Function | Quantitative Change | Animal Model | Citation(s) |
| TGN-020 | AQP4 Inhibition | Inhibition | >80% reduction in CSF-ISF exchange; 93% (±13%) decrease in tracer influx; ~85% reduction in MRI quantified CSF-ISF exchange | Mouse | [1][2] |
| AER-271 | AQP4 Inhibition | Inhibition | Significant reduction in tracer influx (p<0.05) | Mouse | [3] |
| Mifepristone (B1683876) | AQP4 Agonism | Enhancement | Improved glymphatic function and wider tracer distribution | Mouse | [4] |
| Focused Ultrasound (FUS) + Microbubbles | Mechanical Stimulation | Enhancement | ~2-3 fold improvement in tracer transport; 3.49-fold (ICM) to 8.75-fold (intranasal) increase in tracer intensity | Mouse/Rat | [5][6] |
| Zolpidem | Disruption of Sleep Architecture | Inhibition | ~30% reduction in glymphatic clearance | Mouse |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of TGN-020 in inhibiting glymphatic function.
Caption: A generalized experimental workflow for glymphatic function assessment using tracer studies.
Detailed Experimental Protocols
Pharmacological Inhibition with TGN-020
Objective: To assess the inhibitory effect of TGN-020 on glymphatic function.
Methodology:
-
Animal Model: Adult C57BL/6 mice are commonly used.
-
TGN-020 Administration: TGN-020 is dissolved in a suitable vehicle (e.g., 20% w/v Captisol® in saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 50 mg/kg to 250 mg/kg[1][2]. Control animals receive a vehicle-only injection.
-
Tracer Injection: A fluorescent tracer, such as Evans blue dye (1% in artificial cerebrospinal fluid) or fluorescently labeled dextrans, is injected into the cisterna magna[7]. The injection is performed stereotactically at a controlled rate.
-
Imaging and Quantification: After a set period to allow for tracer distribution, the animal is euthanized, and the brain is extracted. The brain can be imaged whole to assess surface fluorescence or sectioned for microscopic analysis. The fluorescence intensity and the area of tracer penetration are quantified using imaging software (e.g., ImageJ) to determine the extent of glymphatic influx. Alternatively, for clearance studies, the concentration of the tracer can be measured in the cerebrospinal fluid or blood over time[2].
Enhancement of Glymphatic Function with Focused Ultrasound (FUS)
Objective: To evaluate the non-invasive enhancement of glymphatic transport using FUS with microbubbles.
Methodology:
-
Animal Model: Rats or mice are used.
-
Tracer and Microbubble Administration: A fluorescent tracer is administered either intravenously or intranasally. Commercially available microbubbles are injected intravenously.
-
Focused Ultrasound Application: A focused ultrasound transducer (e.g., 650 kHz) is used to sonicate a specific brain region, such as the thalamus. The ultrasound is applied at a low pressure (e.g., 0.2 MPa) for a defined duration (e.g., 10 minutes)[6].
-
Imaging and Quantification: Similar to the pharmacological studies, the brain is harvested after the procedure for ex vivo imaging. Confocal microscopy of optically cleared brain tissue allows for three-dimensional visualization and quantification of tracer distribution within the perivascular spaces and interstitium. The fluorescence intensity in the targeted region is compared to the contralateral, non-targeted hemisphere or to control animals that did not receive FUS.
Assessment of Glymphatic Function using Dynamic Contrast-Enhanced MRI (DCE-MRI)
Objective: To non-invasively visualize and quantify glymphatic transport in real-time.
Methodology:
-
Animal Model: Typically rats or mice.
-
Contrast Agent Administration: A gadolinium-based contrast agent (e.g., Gd-DTPA) is infused into the cisterna magna.
-
MRI Acquisition: The animal is placed in an MRI scanner, and a series of 3D T1-weighted images are acquired over time to track the distribution of the contrast agent.
-
Data Analysis: The time-signal intensity curves in different brain regions are analyzed to model the influx and clearance kinetics of the contrast agent. This provides a dynamic and quantitative measure of glymphatic function across the entire brain.
Discussion of Comparative Effects
The data presented clearly positions TGN-020 as a potent inhibitor of glymphatic function, demonstrating a reduction of over 80% in cerebrospinal fluid-interstitial fluid (CSF-ISF) exchange[1]. Its mechanism of action through the inhibition of AQP4 water channels, which are critical for fluid transport at the astroglial endfeet, is well-supported by experimental evidence. AER-271 , another AQP4 inhibitor, also shows significant inhibition of glymphatic influx, though direct quantitative comparisons of potency with TGN-020 from the reviewed literature are not available[3].
In contrast, mifepristone , acting as an AQP4 agonist, demonstrates the potential to enhance glymphatic function, leading to a wider distribution of tracers and facilitating hematoma clearance in a disease model[4]. This highlights the therapeutic potential of upregulating AQP4 activity to improve waste clearance.
Focused ultrasound with microbubbles emerges as a powerful non-invasive technique to significantly boost glymphatic transport, with studies showing a two- to three-fold improvement in tracer transport[5]. This physical method offers the advantage of targeted application and avoids the systemic effects of pharmacological agents.
Interestingly, the commonly used sleep-inducing drug zolpidem has been shown to have a detrimental effect on glymphatic function. By altering the natural sleep architecture and suppressing norepinephrine (B1679862) oscillations, zolpidem leads to a roughly 30% reduction in glymphatic clearance. This finding raises important questions about the long-term use of certain sleep aids and their potential impact on brain health.
Conclusion
This comparative guide illustrates that TGN-020 is a highly effective tool for inhibiting glymphatic function in a research setting. Its performance is robust and quantifiable. When considering therapeutic applications, methods that enhance glymphatic function, such as AQP4 agonists like mifepristone and physical methods like focused ultrasound, hold significant promise. The inhibitory effect of zolpidem on the glymphatic system underscores the intricate relationship between sleep, pharmacology, and brain waste clearance, warranting further investigation. This compilation of data provides a valuable resource for professionals in the field to guide the design of future studies aimed at understanding and manipulating the glymphatic system for therapeutic benefit.
References
- 1. Glymphatic inhibition exacerbates tau propagation in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin-4 activation facilitates glymphatic system function and hematoma clearance post-intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. You are being redirected... [fusfoundation.org]
- 7. researchgate.net [researchgate.net]
Independent Verification of TGN-020's Published Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings regarding TGN-020, a compound that has been a subject of significant scientific debate. Initially characterized as a specific inhibitor of the aquaporin-4 (AQP4) water channel, recent evidence has called this primary mechanism of action into question. This document summarizes the conflicting data, details the experimental protocols underlying these findings, and presents potential alternative mechanisms and comparator compounds.
The Central Controversy: Is TGN-020 a True AQP4 Inhibitor?
Comparative Analysis of In Vitro Efficacy Data
The following table summarizes the key findings from studies supporting and refuting the direct AQP4 inhibitory action of TGN-020.
| Assay System | Key Findings | Supporting AQP4 Inhibition | Refuting AQP4 Inhibition | Reference |
| Xenopus laevis Oocyte Swelling Assay | TGN-020 inhibits osmotic water flux in oocytes expressing human AQP4 with an IC50 of approximately 3.1 µM. | ✔ | [1][2] | |
| Reconstituted Recombinant Human AQP4 in Proteoliposomes | No significant inhibition of AQP4-mediated water permeability was observed with TGN-020. | ✔ | [1] | |
| Mammalian Cell Lines Overexpressing AQP4 (MDCK, HeLa) | TGN-020 did not affect the plasma membrane water permeability of these cells. | ✔ | [1] | |
| Primary Human and Rat Astrocytes | No effect of TGN-020 on the water permeability of these cells, which endogenously express AQP4, was detected. | ✔ | [1] |
Experimental Protocols: A Methodological Divide
The discrepancy in the findings regarding TGN-020's activity appears to stem from the different experimental systems used. Below are the detailed methodologies for the key assays.
Xenopus laevis Oocyte Swelling Assay
This assay has been the cornerstone for identifying TGN-020 as an AQP4 inhibitor.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for human AQP4 and incubated to allow for protein expression on the oocyte membrane.
-
Compound Incubation: Oocytes are pre-incubated with varying concentrations of TGN-020 or a vehicle control.
-
Osmotic Challenge: Oocytes are transferred to a hypoosmotic solution, which induces water influx and subsequent swelling.
-
Data Acquisition: The change in oocyte volume over time is monitored using video microscopy.
-
Analysis: The rate of swelling is calculated and compared between TGN-020-treated and control oocytes to determine the inhibitory effect and calculate the IC50.[1][2]
Recombinant AQP4 in Proteoliposomes with Stopped-Flow Light Scattering
This cell-free assay directly measures the water permeability of purified AQP4 protein.
-
Protein Purification: Human AQP4 is expressed and purified from a suitable expression system (e.g., yeast or insect cells).
-
Proteoliposome Reconstitution: The purified AQP4 protein is reconstituted into artificial lipid vesicles (liposomes) to create proteoliposomes.
-
Stopped-Flow Experiment: The proteoliposomes are rapidly mixed with a hyperosmotic solution in a stopped-flow apparatus, causing water to exit the vesicles and the proteoliposomes to shrink.
-
Data Acquisition: The change in vesicle volume is measured by monitoring the light scattering signal at a 90° angle.
-
Analysis: The rate of change in light scattering is used to calculate the osmotic water permeability coefficient (Pf). This is compared between proteoliposomes with and without AQP4, and in the presence or absence of TGN-020.[1][4]
Mammalian Cell Swelling Assays
These assays assess the effect of TGN-020 on AQP4 function in a more physiologically relevant context.
-
Cell Culture: Mammalian cells (e.g., MDCK or primary astrocytes) that either endogenously express or are engineered to overexpress AQP4 are cultured.
-
Compound Incubation: The cells are incubated with TGN-020 or a vehicle control.
-
Osmotic Challenge: The cell culture medium is rapidly replaced with a hypoosmotic solution.
-
Data Acquisition: Changes in cell volume are measured using techniques such as calcein (B42510) fluorescence quenching, where the dilution of the intracellular fluorescent dye upon cell swelling leads to a decrease in its self-quenching and an increase in fluorescence.
-
Analysis: The rate of change in fluorescence is used to determine the water permeability of the cell membrane.
Visualizing the Methodological Discrepancy
The following diagram illustrates the workflow of the two conflicting experimental approaches.
In Vivo Effects and Potential Alternative Mechanisms
Despite the controversy over its direct molecular target, TGN-020 has consistently demonstrated in vivo effects, particularly in models of cerebral ischemia. These effects include a reduction in brain edema, smaller infarct volumes, and improved neurological outcomes.[3][5] Many of these studies have attributed these effects to the modulation of the glymphatic system and inhibition of the ERK1/2 signaling pathway.[6]
Given the recent findings from Unger et al., it is plausible that these in vivo effects are mediated through off-target mechanisms rather than direct AQP4 inhibition.
Modulation of the ERK1/2 Signaling Pathway
Several studies have shown that TGN-020 can inhibit the phosphorylation of ERK1/2.[6] This pathway is a critical regulator of cellular processes, including inflammation and apoptosis. It is possible that the neuroprotective effects of TGN-020 in stroke models are a result of its influence on this pathway, independent of AQP4.
The following diagram illustrates the proposed signaling pathway where TGN-020 may act.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 6. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TGN-020 Sodium: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of TGN-020 sodium, a selective Aquaporin 4 (AQP4) channel blocker. While a specific, official safety data sheet (SDS) and disposal procedure for this compound is not publicly available, this guide synthesizes known chemical properties and general laboratory best practices to ensure safe handling and disposal. All procedures should be conducted in accordance with institutional and local environmental regulations.
I. Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step toward safe handling and disposal. The sodium salt of TGN-020 is noted for its good aqueous solubility, a key factor in its disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₄NaOS | [1] |
| Molecular Weight | 228.21 g/mol | [1] |
| Appearance | Solid (form not specified in results) | |
| Solubility | Good aqueous solubility | [2][3] |
| Parent Compound | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | [1] |
II. Recommended Disposal Procedures
Given the absence of a specific disposal protocol, a conservative approach based on the precautionary principle is recommended. This compound waste should be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: Collect un-used or expired this compound powder in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be disposed of as solid hazardous waste in a designated, sealed container.
Step 2: Neutralization (for acidic or basic solutions)
While this compound itself is a salt, the experimental protocols may involve acidic or basic solutions. If the waste solution is acidic or basic, it should be neutralized to a pH between 6 and 8 before being collected for disposal, if permitted by your institution's waste management plan. Always add acid or base slowly and with stirring to avoid exothermic reactions.
Step 3: Storage
Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure containers are compatible with the waste and are kept closed except when adding waste.
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with all available information about the waste stream, including the chemical name and any other components in the waste.
III. Experimental Protocol Waste Considerations
Research protocols often involve the use of various solvents and reagents in conjunction with this compound. These must be considered when creating waste streams.
Example Experimental Solvents:
-
Dimethylformamide (DMF): Used in the synthesis of TGN-020.[2] DMF is a hazardous solvent and waste containing it must be handled accordingly.
-
Saline (0.9% sodium chloride): Used for in vivo studies.[4] While saline itself is non-hazardous, the addition of TGN-020 makes the resulting solution hazardous.
-
0.5% CMC-Na (Carboxymethyl cellulose (B213188) sodium): Used as a vehicle for intraperitoneal injections.[5] Similar to saline, the mixture with TGN-020 should be treated as hazardous waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates a general decision-making process for the disposal of this compound waste.
References
- 1. This compound | C8H5N4NaOS | CID 139592827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of TGN-020 Sodium: A Procedural Guide
For researchers, scientists, and drug development professionals working with TGN-020 sodium, a selective Aquaporin 4 (AQP4) inhibitor, ensuring laboratory safety is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes known data with general best practices for handling chemical compounds.
Immediate Safety and Hazard Information
This compound is a potent research chemical and should be handled with care. The primary known hazards are outlined below.
Hazard Identification and Precautionary Statements:
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Corrosion/Irritation | GHS07 (Implied) | Warning | May cause skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Damage/Irritation | GHS07 (Implied) | Warning | May cause eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 (Implied) | Warning | May cause respiratory tract irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This table is based on general safety data for similar chemical compounds and should be treated as a guideline in the absence of a specific SDS for this compound.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm that the container is clearly labeled as "this compound."
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperatures are -20°C for one year or -80°C for two years.[1]
Preparation and Use
-
Controlled Environment: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Before handling, all personnel must be equipped with the appropriate PPE as detailed in the following section.
-
Weighing and Dissolving:
-
Use a dedicated, calibrated analytical balance within the controlled environment.
-
When preparing solutions, add the powder slowly to the solvent to avoid splashing. This compound salt has good aqueous solubility.
-
-
Spill Management: In case of a spill, follow established laboratory protocols for chemical spills. Use an absorbent material to contain the spill, and decontaminate the area thoroughly.
Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive PPE protocol is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or a supplied-air respirator. | To prevent inhalation of the powder, especially during weighing and handling of the solid form. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be segregated as chemical waste.
-
Container Labeling: Waste containers must be clearly labeled with the contents, including the name "this compound" and the associated hazards.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
By adhering to these guidelines, research institutions can ensure the safety of their personnel while advancing scientific discovery with this compound. It is imperative to continuously seek updated safety information and to integrate any new findings into laboratory protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
